molecular formula C28H23N7O3S B605563 AR-C118925XX

AR-C118925XX

Cat. No.: B605563
M. Wt: 537.6 g/mol
InChI Key: PVKNPGQAFNALOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a competitive P2Y2 receptor antagonist

Properties

IUPAC Name

5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNPGQAFNALOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AR-C118925XX: A Technical Guide to its Mechanism of Action as a P2Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on intracellular signaling cascades and cellular functions. It includes a summary of its pharmacological data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and experimental application.

Introduction

The P2Y2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, mechanosensing, and cell migration.[3] Its activation by nucleotides triggers diverse intracellular signaling pathways. This compound has emerged as a critical pharmacological tool for elucidating the roles of the P2Y2 receptor in these processes and as a potential therapeutic agent in diseases characterized by excessive P2Y2 receptor signaling.

Mechanism of Action

This compound functions as a competitive and reversible antagonist at the P2Y2 receptor.[1] By binding to the receptor, it prevents the binding of endogenous agonists like ATP and UTP, thereby inhibiting the initiation of downstream signaling cascades. The primary signaling pathway inhibited by this compound is the Gq/11-mediated activation of phospholipase C (PLC).[3][4]

This inhibition has several key downstream consequences:

  • Inhibition of Inositol Trisphosphate (IP3) Production: By preventing PLC activation, this compound blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[3]

  • Suppression of Intracellular Calcium Mobilization: The reduction in IP3 levels leads to a decrease in the release of calcium (Ca2+) from the endoplasmic reticulum, a hallmark of P2Y2 receptor activation.[3][5]

  • Downregulation of Protein Kinase C (PKC) Activity: The concomitant lack of DAG production prevents the activation of PKC and its downstream targets.[3]

  • Modulation of Cytoskeletal Rearrangement: P2Y2 receptor activation is linked to the activation of small GTPases like Rho and Rac, which are critical for cell migration and cytoskeletal dynamics. This compound can inhibit these processes by blocking the initial receptor activation.[3]

  • Reduction of Pro-inflammatory Mediator Release: this compound has been shown to inhibit ATP-induced production of pro-inflammatory cytokines such as IL-6 and the phosphorylation of p38 MAP kinase.[6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays.

ParameterValueAssay SystemReference
pA2 8.43Not specified[1]
pA2 37.2 nMCalcium Mobilization Assay[2][7]
pA2 51.3 nMβ-arrestin Translocation Assay[2][7]
IC50 1 µMATP-γS-induced mucin secretion[1]
Selectivity >50-foldAgainst other P2Y receptors[7]

Signaling Pathway Diagram

The following diagram illustrates the canonical P2Y2 receptor signaling pathway and the inhibitory action of this compound.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Ca2->PKC Downstream Downstream Cellular Responses (e.g., IL-6 production, p38 phosphorylation) PKC->Downstream ATP ATP / UTP ATP->P2Y2 Activates ARC This compound ARC->P2Y2 Inhibits

P2Y2 receptor signaling and this compound inhibition.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol details the measurement of this compound's ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)[8]

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]

  • P2Y2 receptor agonist (e.g., ATP or UTP)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)[9]

Procedure:

  • Cell Plating: Plate P2Y2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Measure baseline fluorescence. Add a pre-determined concentration of the P2Y2 agonist (e.g., ATP) to all wells simultaneously using the automated liquid handling system.

  • Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of this compound is determined by comparing the ΔF in the presence of the antagonist to the ΔF in the vehicle control. IC50 or pA2 values can be calculated from the concentration-response curves.

Neutrophil Chemotaxis Assay (Under-Agarose)

This protocol outlines a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium with 20% heat-inactivated fetal bovine serum (FBS)

  • Agarose

  • Chemoattractant (e.g., a P2Y2 agonist like ATP or another chemoattractant to assess specificity)

  • This compound

  • 35-mm culture dishes

  • Microscope

Procedure:

  • Agarose Gel Preparation: Prepare a 1.2% agarose solution and mix it with an equal volume of pre-warmed 2x RPMI 1640 medium containing 20% FBS. Pour 3 mL of this mixture into a 35-mm culture dish and allow it to solidify.[10]

  • Well Creation: Create three wells in a linear arrangement in the solidified agarose using a 3.5-mm punch. The distance between the wells should be approximately 2.8 mm.[10]

  • Cell and Chemoattractant Loading:

    • In the central well, add 10 µL of the neutrophil suspension (pre-incubated with either vehicle or a desired concentration of this compound for 30 minutes at 37°C).

    • In one outer well, add 10 µL of the chemoattractant.

    • In the other outer well, add 10 µL of control medium.

  • Incubation: Incubate the dish for 2 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.[10]

  • Analysis: Observe and measure the distance of neutrophil migration from the edge of the central well towards the chemoattractant-containing well using a microscope at 100x magnification. Compare the migration distance in the presence and absence of this compound.

Experimental Workflow Diagram

The following diagram provides a logical workflow for characterizing the inhibitory effect of this compound on P2Y2 receptor-mediated cellular responses.

Experimental_Workflow start Start: Hypothesis This compound inhibits P2Y2-mediated responses cell_culture Cell Culture (P2Y2-expressing cells or primary neutrophils) start->cell_culture calcium_assay Calcium Mobilization Assay cell_culture->calcium_assay chemotaxis_assay Neutrophil Chemotaxis Assay cell_culture->chemotaxis_assay data_analysis Data Analysis (IC50/pA2 calculation, migration distance) calcium_assay->data_analysis chemotaxis_assay->data_analysis conclusion Conclusion: Mechanism of Action Confirmed data_analysis->conclusion

Workflow for this compound characterization.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Its mechanism of action primarily involves the competitive inhibition of agonist binding, leading to the suppression of the Gq/PLC/Ca2+ signaling pathway. This makes it an invaluable tool for investigating the physiological and pathological roles of the P2Y2 receptor and a promising lead compound for the development of therapeutics targeting P2Y2-mediated diseases.

References

AR-C118925XX: A Selective P2Y2 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AR-C118925XX, a potent and selective antagonist of the P2Y2 receptor. The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cell migration.[1][2] this compound has emerged as a critical pharmacological tool for elucidating the roles of the P2Y2 receptor and as a potential therapeutic agent.

Core Compound Properties and Activity

This compound is a non-nucleotide antagonist that acts as a potent, selective, competitive, and reversible inhibitor of the P2Y2 receptor.[3] Its chemical name is 5-[[5-(2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-yl)-3,4-dihydro-2-oxo-4-thioxo-1(2H)-pyrimidinyl]methyl]-N-2H-tetrazol-5-yl-2-furancarboxamide.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

ParameterValueAssay/ContextReference
Potency
pA28.43Functional antagonism
pA237.2 nMCalcium mobilization assay[4][5]
pA251.3 nMβ-arrestin translocation assay[4][5]
pKb7.51 ± 0.09Calcium mobilization assay[6]
IC501 µMATP-γS-induced mucin secretion in bronchial epithelial cells
Selectivity
Fold Selectivity>50-foldOver other mammalian P2Y receptor subtypes[4][5]
Off-Target ActivityBlocks P2X1 and P2X3 receptorsAt concentrations of ~1 µM[4]
InactivityInactive against a panel of 37 other receptorsAt a concentration of 10 µM

P2Y2 Receptor Signaling Pathways

The P2Y2 receptor is coupled to several G protein subtypes, primarily Gq/11, but also Go and G12, leading to the activation of diverse intracellular signaling cascades.[1][7]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway by the P2Y2 receptor initiates a canonical signaling cascade.

Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream Downstream Responses PKC->Downstream ATP_UTP ATP / UTP ATP_UTP->P2Y2 Activates AR_C This compound AR_C->P2Y2 Inhibits

Caption: Gq/11-mediated P2Y2 receptor signaling pathway.

Upon activation by ATP or UTP, the P2Y2 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC).[1][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][7] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to downstream cellular responses such as cytokine release and changes in gene expression.[1]

Go/G12-Mediated Pathways

The P2Y2 receptor can also couple to Go and G12 G proteins, influencing cytoskeletal dynamics.

Go_G12_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Go Go P2Y2->Go G12 G12 P2Y2->G12 Rac Rac Go->Rac Activates RhoA RhoA G12->RhoA Activates Cytoskeleton Cytoskeletal Reorganization Rac->Cytoskeleton RhoA->Cytoskeleton Cell_Migration Cell Migration & Morphological Changes Cytoskeleton->Cell_Migration ATP_UTP ATP / UTP ATP_UTP->P2Y2 Activates AR_C This compound AR_C->P2Y2 Inhibits

Caption: Go/G12-mediated P2Y2 receptor signaling.

Activation of Go leads to the activation of the small GTPase Rac, while G12 activation leads to the activation of RhoA.[1] Both Rac and RhoA are key regulators of the actin cytoskeleton, and their activation results in cytoskeletal reorganization, which is crucial for processes like cell migration and changes in cell morphology.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of P2Y2 receptor antagonism. The following sections outline the key experimental protocols used in the characterization of this compound.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of P2Y2 receptor antagonists by measuring changes in intracellular calcium concentration upon agonist stimulation.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture P2Y2-expressing cells (e.g., 1321N1-hP2Y2) Harvest Harvest and seed cells into microplates Cell_Culture->Harvest Dye_Loading Load cells with a Ca²⁺-sensitive dye (e.g., Cal-520) Harvest->Dye_Loading Wash Wash cells to remove extracellular dye Dye_Loading->Wash Antagonist_Incubation Incubate with this compound or vehicle Wash->Antagonist_Incubation Agonist_Addition Add P2Y2 agonist (e.g., UTP, ATP) Antagonist_Incubation->Agonist_Addition Measurement Measure fluorescence intensity over time Agonist_Addition->Measurement Curve_Fitting Construct dose-response curves Measurement->Curve_Fitting pA2_Calc Calculate pA2 values Curve_Fitting->pA2_Calc

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Human astrocytoma cells (1321N1) stably transfected with the human P2Y2 receptor (1321N1-hP2Y2) are cultured in appropriate media.[3][4]

  • Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Cal-520) in a buffer solution.[3]

  • Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Agonist Stimulation: A P2Y2 receptor agonist, such as UTP or ATP, is added to the wells to stimulate the receptor.[3]

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader.

  • Data Analysis: The increase in fluorescence is used to generate concentration-response curves, and the potency of the antagonist (pA2 value) is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist.[6]

β-Arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, another key step in GPCR signaling and regulation.

Methodology:

  • Cell Line: A cell line co-expressing the P2Y2 receptor fused to a luciferase or fluorescent protein and β-arrestin fused to a complementary tag is used.

  • Assay Principle: Upon receptor activation by an agonist, β-arrestin is recruited to the receptor, bringing the two tags into close proximity. This can be detected by methods such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation.

  • Procedure: Cells are plated and incubated with this compound or vehicle, followed by the addition of a P2Y2 agonist.

  • Detection: The signal (e.g., light emission in a BRET assay) is measured.

  • Analysis: The inhibition of the agonist-induced signal by this compound is used to determine its potency (pA2 or IC50).[4]

In Vivo Models: Bleomycin-Induced Dermal Fibrosis

This compound has been evaluated in in vivo models to assess its therapeutic potential. One such model is bleomycin-induced dermal fibrosis in mice, which mimics aspects of scleroderma.

Methodology:

  • Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a designated area of their skin for a period of several weeks to induce fibrosis.[8]

  • Treatment: A cohort of mice is treated with this compound, typically via intraperitoneal (i.p.) injection, while a control group receives a vehicle.[8][9]

  • Assessment: At the end of the treatment period, skin samples are collected from the affected area.

  • Analysis: Dermal thickness is measured, and histological analysis (e.g., Masson's trichrome staining for collagen) is performed to quantify the extent of fibrosis. The effect of this compound is determined by comparing the degree of fibrosis in the treated group to the control group.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Its utility as a pharmacological tool has been demonstrated in a range of in vitro and in vivo studies. The detailed understanding of its mechanism of action and the established experimental protocols for its evaluation provide a solid foundation for further research into the role of the P2Y2 receptor in health and disease and for the development of novel therapeutics targeting this receptor.

References

The Structure-Activity Relationship of AR-C118925XX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent and selective competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. The P2Y2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer metastasis, and fibrosis, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its antagonist activity. Furthermore, this document outlines the experimental protocols for key in vitro assays used to characterize this compound and its analogs and presents its signaling pathway.

Introduction

The development of selective antagonists for P2Y receptors has been a significant challenge in medicinal chemistry. This compound emerged from a drug discovery program that utilized the structure of the endogenous P2Y2 receptor agonist, UTP, as a starting point. Through systematic modifications, a non-nucleotide antagonist with high affinity and selectivity for the P2Y2 receptor was developed. Understanding the SAR of this compound is crucial for the design of new analogs with improved pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship of this compound and its Analogs

The core scaffold of this compound consists of a central thiouracil ring, a dibenzosuberane moiety, and a furan-carboxamide-tetrazole side chain. The following tables summarize the quantitative data on the antagonist activity of this compound and its analogs, highlighting the contribution of different structural features to its potency at the P2Y2 receptor.

Table 1: Antagonist Potency of this compound and Key Analogs at the Human P2Y2 Receptor

CompoundModification from this compoundpA2 (Calcium Assay)pA2 (β-Arrestin Assay)Reference
This compound -7.437.29
Derivative 4 Demethylation of the dibenzosuberane moietyInactive-
Derivative 5 Replacement of sulfur with oxygen in the thiouracil ring (oxo-analog)Inactive-
Thiazole analog Replacement of the furan ring with a thiazole ring7.4-

Table 2: Selectivity Profile of this compound against other P2Y Receptors

P2Y Receptor SubtypeAgonistAssayIC50 (µM) or % InhibitionReference
Human P2Y1ADPCalcium Assay> 10
Human P2Y4UTPCalcium Assay> 10
Human P2Y6UDPCalcium Assay> 10
Human P2Y11ATPγSCalcium Assay> 10
Human P2Y12ADP-> 10

Data presented as IC50 values or percentage of inhibition at a concentration of 10 µM.

Signaling Pathway of the P2Y2 Receptor

This compound exerts its antagonist effect by blocking the signaling cascade initiated by the activation of the P2Y2 receptor. The P2Y2 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Agonist ATP/UTP Agonist->P2Y2 Activates ARC This compound ARC->P2Y2 Inhibits

P2Y2 Receptor Gq Signaling Pathway

Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro assays to determine their potency and mechanism of action. The following are detailed methodologies for the key experiments cited.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a P2Y2 receptor agonist.

Materials:

  • Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • P2Y2 receptor agonist (e.g., UTP or ATP).

  • This compound and its analogs.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Culture: Culture the P2Y2-expressing 1321N1 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the antagonist (this compound or its analogs) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Record the baseline fluorescence, then inject the P2Y2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Continue to record the fluorescence intensity over time.

  • Data Analysis: The antagonist potency is determined by measuring the reduction in the agonist-induced fluorescence signal. The pA2 value, a measure of competitive antagonist potency, can be calculated using the Schild equation.

Calcium_Mobilization_Workflow A Seed P2Y2-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Incubate with antagonist (this compound or analog) B->C D Measure baseline fluorescence C->D E Inject P2Y2 agonist (UTP/ATP) D->E F Record fluorescence change E->F G Analyze data and calculate pA2 F->G

Calcium Mobilization Assay Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, a key event in receptor desensitization and signaling.

Materials:

  • HEK293 cells co-expressing the P2Y2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., DiscoverX PathHunter cells).

  • Cell culture medium.

  • Assay buffer.

  • P2Y2 receptor agonist.

  • This compound and its analogs.

  • Substrate for the complemented enzyme that produces a chemiluminescent signal.

  • A luminometer.

Procedure:

  • Cell Culture and Plating: Culture and plate the engineered HEK293 cells as described for the calcium mobilization assay.

  • Compound Incubation: Add varying concentrations of the antagonist to the wells and incubate.

  • Agonist Stimulation: Add the P2Y2 agonist to the wells and incubate to allow for β-arrestin recruitment.

  • Signal Detection: Add the enzyme substrate to the wells according to the manufacturer's instructions and incubate to allow for signal development.

  • Data Acquisition: Measure the chemiluminescence using a luminometer.

  • Data Analysis: The antagonist potency is determined by the reduction in the agonist-induced chemiluminescent signal. The pA2 value can be calculated similarly to the calcium mobilization assay.

Beta_Arrestin_Workflow A Seed engineered cells (P2Y2-ProLink + β-arrestin-EA) B Incubate with antagonist A->B C Stimulate with P2Y2 agonist B->C D Add chemiluminescent substrate C->D E Measure luminescence D->E F Analyze data and calculate pA2 E->F

β-Arrestin Recruitment Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y2 receptor. The structure-activity relationship data presented in this guide demonstrate the critical importance of the thiouracil ring, the dibenzosuberane moiety, and the furan-carboxamide-tetrazole side chain for its antagonist activity. The detailed experimental protocols provide a foundation for the continued investigation and development of novel P2Y2 receptor antagonists. While this compound has shown promise in preclinical studies, further optimization of its physicochemical properties may be necessary for its advancement as a clinical candidate. The insights provided in this technical guide are intended to aid researchers in this endeavor.

AR-C118925XX: A Technical Guide to its Involvement in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. By competitively inhibiting this receptor, this compound modulates a variety of downstream signaling cascades crucial in physiological and pathological processes. This technical guide provides an in-depth overview of the key signaling pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: P2Y2 Receptor Antagonism

This compound exerts its effects by selectively binding to and inhibiting the P2Y2 receptor. This purinergic receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by agonists such as ATP or UTP, the P2Y2 receptor initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. This compound effectively blocks these initial events, thereby attenuating the downstream cellular responses.

Key Signaling Pathways Modulated by this compound

This compound has been demonstrated to be involved in several critical signaling pathways:

  • Gq/11 -> PLC -> IP3/DAG -> Ca2+ Mobilization and PKC Activation: This is the primary pathway inhibited by this compound. By blocking the P2Y2 receptor, it prevents the mobilization of intracellular calcium and the activation of PKC, which are central to numerous cellular processes including secretion, contraction, and proliferation.

  • p38 MAPK Pathway: this compound has been shown to inhibit the ATP-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation.

  • AKT/GSK-3β/VEGF Pathway: In the context of gastric cancer, activation of the P2Y2 receptor promotes cell proliferation and metastasis through the AKT/GSK-3β/VEGF signaling axis. This compound can reverse the ATP-induced activation of this pro-survival and pro-angiogenic pathway.[4][5]

  • Fluid Shear Stress-Induced Endothelial Signaling: In endothelial cells, fluid shear stress triggers ATP release and subsequent P2Y2 receptor activation, leading to a cascade of events including Ca2+ mobilization and the phosphorylation of eNOS, Akt, PECAM-1, and VEGFR-2, as well as the activation of SRC. This compound has been shown to inhibit these responses, highlighting its role in mechanotransduction.

  • β-Arrestin Translocation: this compound inhibits the agonist-induced translocation of β-arrestin to the P2Y2 receptor, a process involved in receptor desensitization and signaling.[6][7][8][9]

Quantitative Data

The following tables summarize the reported potency and efficacy of this compound in various assays.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell Line/SystemAgonistParameterValueReference(s)
Calcium Mobilization1321N1 astrocytoma cells (human P2Y2)UTPpA237.2 nM[6]
β-Arrestin TranslocationNot specifiedNot specifiedpA251.3 nM[6]
Mucin SecretionBronchial epithelial cellsATP-γSIC501 μM[2][10]

Experimental Protocols

Western Blot for p38 MAPK Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on ATP-induced p38 MAPK phosphorylation.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • This compound

  • ATP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-incubate the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with ATP (e.g., 100 µM) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total p38 MAPK antibody to normalize for protein loading.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium levels in response to P2Y2 receptor activation and its inhibition by this compound.

Materials:

  • Cell line expressing P2Y2 receptors (e.g., 1321N1-hP2Y2, MCF10A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Krebs buffer or other suitable assay buffer

  • This compound

  • P2Y2 receptor agonist (e.g., ATP, UTP)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes.

  • Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2Y2 receptor agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, often expressed as a ratio (ΔF/F0), is indicative of the change in intracellular calcium concentration. Dose-response curves can be generated to determine the IC50 of this compound.

Fluid Shear Stress Experiment in Endothelial Cells

This protocol details the application of fluid shear stress to endothelial cells to study the role of this compound in mechanotransduction.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Parallel-plate flow chamber system or other shear stress device

  • Fibronectin-coated slides or dishes

  • This compound

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)

Procedure:

  • Cell Seeding: Seed HUVECs onto fibronectin-coated surfaces and allow them to form a confluent monolayer.

  • Pre-treatment: Pre-incubate the HUVEC monolayer with this compound (e.g., 10 µM) or vehicle for a specified duration (e.g., 1 hour).[11]

  • Application of Shear Stress: Assemble the flow chamber and connect it to a perfusion system. Apply a defined level of laminar shear stress (e.g., 10-15 dynes/cm²) for a specific time period (e.g., 6-24 hours).[12][13]

  • Downstream Analysis: Following the shear stress exposure, cells can be harvested for various analyses:

    • Western Blot: To analyze the phosphorylation status of proteins like Akt and eNOS.

    • Immunofluorescence: To observe changes in cell alignment and cytoskeletal organization (e.g., actin stress fibers).

    • RNA analysis: To measure changes in gene expression.

Visualizations

Signaling Pathway Diagrams

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream ATP ATP / UTP ATP->P2Y2 Activates ARC This compound ARC->P2Y2 Inhibits

Caption: Canonical P2Y2 Receptor Signaling Pathway and Inhibition by this compound.

p38_AKT_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor p38 p38 MAPK P2Y2->p38 Activates AKT AKT P2Y2->AKT Activates p_p38 p-p38 MAPK p38->p_p38 Inflammation Inflammation Apoptosis p_p38->Inflammation p_AKT p-AKT AKT->p_AKT GSK3b GSK-3β p_AKT->GSK3b Inhibits VEGF VEGF Expression p_AKT->VEGF p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b Proliferation Proliferation Metastasis VEGF->Proliferation ATP ATP ATP->P2Y2 ARC This compound ARC->P2Y2

Caption: Involvement of this compound in p38 MAPK and AKT/GSK-3β/VEGF Pathways.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p38 Phosphorylation A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (anti-p-p38) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is an invaluable tool for investigating the multifaceted roles of the P2Y2 receptor in cellular signaling. Its ability to selectively antagonize this receptor allows for the precise dissection of its involvement in pathways regulating inflammation, cell proliferation, and mechanotransduction. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the properties of this compound in their studies.

References

AR-C118925XX: A Technical Guide to a Selective P2Y2 Receptor Antagonist for Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Extracellular nucleotides such as adenosine 5'-triphosphate (ATP) and uridine 5'-triphosphate (UTP) are crucial signaling molecules that mediate a wide array of physiological and pathological processes through purinergic receptors. The P2Y2 receptor, a Gq protein-coupled receptor activated by both ATP and UTP, is implicated in inflammation, cancer, fibrosis, and renal diseases.[1][2] The study of this receptor has been significantly advanced by the development of specific pharmacological tools. This technical guide provides an in-depth overview of AR-C118925XX, a potent, selective, and competitive non-nucleotide antagonist of the P2Y2 receptor.[3] We consolidate its pharmacological data, detail key experimental protocols for its use, and present visual diagrams of its mechanism of action and related experimental workflows to facilitate its application in purinergic signaling research.

Introduction to P2Y2 Receptor Signaling

The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides.[4] The P2Y2 receptor subtype is unique in that it is potently activated by both ATP and UTP.[2][5] Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein, activating phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades, including mitogen-activated protein kinases (MAPKs).[2] This pathway is central to cellular processes such as secretion, proliferation, and inflammatory responses.[1]

The development of this compound, a thiouracil derivative, provided a much-needed tool for isolating and characterizing the specific roles of the P2Y2 receptor.[5][6] Its design was based on the structure of the endogenous agonist UTP, leading to a potent and selective antagonist.[3]

Pharmacological Profile of this compound

This compound is a reversible, competitive antagonist of the P2Y2 receptor. Its efficacy and selectivity have been characterized across multiple in vitro systems.

Quantitative Potency Data

The potency of this compound has been determined through various functional assays, primarily measuring the inhibition of agonist-induced calcium mobilization and β-arrestin translocation.

ParameterSpecies/SystemAgonistValueAssay TypeReference
pA₂ Human-8.43-
pA₂ HumanATP/UTP37.2 nMCalcium Mobilization[5]
pA₂ HumanATP/UTP51.3 nMβ-Arrestin Translocation[5]
IC₅₀ HumanUTP (500 nM)72.1 ± 12.4 nMCalcium Mobilization[7]
IC₅₀ HumanATP (500 nM)57.4 ± 19.6 nMCalcium Mobilization[7]
IC₅₀ RatUTP (500 nM)291 ± 47 nMCalcium Mobilization[7]
IC₅₀ Human Bronchial CellsATP-γS1 µMMucin Secretion
Selectivity and Physicochemical Properties

This compound demonstrates high selectivity for the P2Y2 receptor, making it a reliable tool for distinguishing P2Y2-mediated responses from those of other purinergic receptors.

PropertyValue / ObservationReference
Selectivity >50-fold selectivity against other P2X, P2Y, and adenosine receptors.[5][6]
Off-Target Activity Blocks P2X1 and P2X3 receptors at concentrations of ~1 µM. Inactive against a panel of 37 other receptors at 10 µM.[5]
Molecular Weight 537.59 g/mol
Solubility Soluble in buffer at pH 7.4 (124 µM). Soluble to 100 mM in DMSO.[5][6]
Metabolic Stability Highly stable in human and mouse liver microsomes.[5][6]
Permeability Moderate permeability in Caco-2 cell experiments, suggesting limited oral bioavailability.[5][6]

Mechanism of Action and Signaling Pathway

This compound acts by competitively binding to the P2Y2 receptor, thereby preventing the binding of its endogenous agonists, ATP and UTP. This blockade inhibits the canonical Gq/PLC signaling cascade and all subsequent downstream cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P2Y2 P2Y2 Receptor Gq Gαq P2Y2->Gq Activates ATP_UTP ATP / UTP ATP_UTP->P2Y2 Activates ARC This compound ARC->P2Y2 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: P2Y2 receptor signaling pathway and antagonism by this compound.

Key Experimental Protocols

This compound is primarily used as an antagonist in functional assays to probe the involvement of the P2Y2 receptor. Below are detailed methodologies for common applications.

Calcium Mobilization Assay

This is the most common assay for quantifying the antagonist potency of this compound at the Gq-coupled P2Y2 receptor. The protocol measures the inhibition of agonist-induced intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis s1 1. Seed P2Y2-expressing cells (e.g., 1321N1-hP2Y2) in 96-well plates s2 2. Culture cells to appropriate confluency s1->s2 s3 3. Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) in HEPES-buffered saline s2->s3 s4 4. Pre-incubate with vehicle or varying concentrations of This compound s3->s4 s5 5. Add P2Y2 agonist (ATP or UTP, ~EC₈₀ conc.) s4->s5 s6 6. Measure fluorescence intensity (e.g., FLIPR, plate reader) s5->s6 s7 7. Normalize fluorescence data s6->s7 s8 8. Generate dose-response curves s7->s8 s9 9. Calculate IC₅₀ and/or pA₂ values s8->s9

Caption: Experimental workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Seed 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor into black-sided, clear-bottom 96-well plates and culture overnight.[5][6]

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye, such as 2.3 µM Fluo-4 AM, for approximately 45-60 minutes at 37°C. Probenecid (2.5 mM) can be included to prevent dye leakage.[4]

  • Antagonist Incubation: Remove the dye solution and add fresh buffer. Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR). After establishing a baseline fluorescence reading, inject a P2Y2 agonist (ATP or UTP) at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Data Acquisition: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular [Ca²⁺].

  • Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value. The Schild method can be used to calculate the pA₂ value, confirming competitive antagonism.[5]

β-Arrestin Translocation Assay

This assay provides an alternative, G protein-independent readout of receptor activation and antagonism. Methodology Overview:

  • Use a cell line engineered to express the P2Y2 receptor fused to a component of an enzyme complementation system (e.g., PathHunter®) and β-arrestin fused to the complementary enzyme fragment.

  • Seed cells and incubate with varying concentrations of this compound.

  • Stimulate the cells with a P2Y2 agonist (ATP or UTP).

  • Agonist-induced receptor activation causes β-arrestin to be recruited to the receptor, forcing the complementation of the enzyme fragments and generating a detectable signal (e.g., chemiluminescence).

  • The inhibitory effect of this compound is measured by the reduction in this signal, from which potency values (IC₅₀ or pA₂) can be calculated.[5]

Other In Vitro and In Vivo Applications
  • Inflammation Studies: this compound has been used to demonstrate the role of P2Y2 in inflammation. For example, it inhibits ATP-induced IL-6 production in fibroblasts and reduces IL-1β release from macrophages, implicating P2Y2 in inflammasome activation.[8][9][10]

  • Cancer Research: The compound has been shown to inhibit the growth of oral cancer tumors in mouse models, highlighting the therapeutic potential of P2Y2 antagonism.[1]

  • Fibrosis Models: In pre-clinical models, this compound suppresses bleomycin-induced dermal fibrosis, indicating a role for P2Y2 in fibrotic processes.[9][10]

Logical Relationship: Competitive Antagonism

The utility of this compound stems from its direct competition with endogenous agonists at the P2Y2 receptor's orthosteric binding site. This interaction is reversible and concentration-dependent.

Antagonism_Logic cluster_ligands Competing Ligands cluster_outcomes Potential Outcomes Agonist Agonist (ATP/UTP) Receptor P2Y2 Receptor Agonist->Receptor Binds Antagonist Antagonist (this compound) Antagonist->Receptor Binds Activation Receptor Activation & Downstream Signaling Receptor->Activation If Agonist Binds Blockade No Receptor Activation (Signaling Blocked) Receptor->Blockade If Antagonist Binds

Caption: Logical model of competitive antagonism at the P2Y2 receptor.

Conclusion

This compound is an indispensable pharmacological tool for the study of purinergic signaling. Its high potency and selectivity for the P2Y2 receptor allow researchers to precisely dissect the receptor's contribution to various biological processes, from fundamental cellular signaling to complex disease states like inflammation, fibrosis, and cancer.[1][9] The data and protocols compiled in this guide serve as a comprehensive resource for scientists aiming to leverage this potent antagonist in their research and development efforts.

References

AR-C118925XX: A Comprehensive Technical Guide for a Selective P2Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of AR-C118925XX, a potent and selective antagonist of the P2Y2 receptor. This document details its mechanism of action, pharmacological properties, and key experimental protocols, serving as a valuable resource for researchers utilizing this tool in their studies.

Discovery and Development

This compound was developed by AstraZeneca as a potent, selective, competitive, and reversible antagonist of the P2Y2 receptor.[1][2] The design of this non-nucleotide antagonist was initiated from the structure of the endogenous P2Y2 receptor agonist, uridine 5'-triphosphate (UTP).[3][4][5] This strategic approach led to the creation of a thiouracil derivative with high affinity and selectivity for the P2Y2 receptor, making it an invaluable tool for investigating the physiological and pathological roles of this receptor.[5][6] The P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP, has been identified as a potential therapeutic target for a variety of conditions, including inflammatory diseases, tumor metastasis, and kidney disorders.[3][4][5][7]

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the P2Y2 receptor. It has been shown to be inactive against a panel of 37 other receptors at a concentration of 10 μM.[1] Its antagonist activity has been demonstrated in various in vitro and in vivo models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and affinity across different experimental setups.

ParameterValueCell Line/SystemReference
pA2 8.43-[1]
pA2 (Calcium Assay) 37.2 nM1321N1 astrocytoma cells expressing human/rat P2Y2 receptors[6]
pA2 (β-arrestin Assay) 51.3 nM1321N1 astrocytoma cells expressing human/rat P2Y2 receptors[6]
IC50 1 μMBronchial epithelial cells (ATP-γS-induced mucin secretion)[1]
pKd 6.32 ± 0.10Astrocytoma cells expressing untagged hP2Y2R (BRET assay)[8]
Receptor SelectivityActivityReference
P2Y1, P2Y4, rP2Y6, hP2Y11 No effect at 1 μM[2]
P2X1, P2X3 Blocked at concentrations of about 1 μM[6]
Other 37 Receptors Inactive at 10 μM[1]

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y2 receptor, thereby blocking the downstream signaling pathways initiated by the binding of its agonists, ATP and UTP.[2] The primary signaling cascade affected is the Gq-mediated pathway, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] Furthermore, this compound has been shown to inhibit ATP-induced interleukin-6 (IL-6) production and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[9][10][11][12]

Signaling Pathway Diagram

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus P2Y2 P2Y2 Receptor Gq Gq P2Y2->Gq p38 p38 MAPK P2Y2->p38 PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ (intracellular) IP3->Ca2 p_p38 p-p38 p38->p_p38 TF Transcription Factors p_p38->TF IL6_Gene IL-6 Gene TF->IL6_Gene IL6 IL-6 Secretion IL6_Gene->IL6 ARC This compound ARC->P2Y2 Inhibits Agonist ATP / UTP Agonist->P2Y2 Activates

P2Y2 receptor signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the antagonist activity of this compound on the P2Y2 receptor.

Objective: To determine the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Cal-520, AM (or other suitable calcium-sensitive fluorescent indicator).

  • P2Y2 receptor agonist (e.g., UTP or ATP).

  • This compound.

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader.

Protocol:

  • Cell Culture: Plate the 1321N1-hP2Y2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., Cal-520, AM) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2Y2 receptor agonist (e.g., UTP) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The pA2 value can be calculated from the concentration-response curves.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Calcium Mobilization Assay (1321N1-hP2Y2 cells) B β-Arrestin Translocation Assay A->B Confirm Mechanism C Selectivity Screening (Panel of other receptors) B->C Assess Specificity D Functional Assays (e.g., Mucin Secretion) C->D Evaluate Functional Impact E Disease Model Selection (e.g., Bleomycin-induced dermal fibrosis) D->E Transition to In Vivo F This compound Administration (e.g., Intraperitoneal injection) E->F G Endpoint Analysis (e.g., Dermal thickness, Histology) F->G

A typical experimental workflow for characterizing this compound.
In Vivo Model of Dermal Fibrosis

This compound has been shown to be effective in animal models of fibrosis.

Objective: To evaluate the anti-fibrotic efficacy of this compound in a bleomycin-induced dermal fibrosis mouse model.[9][10]

Materials:

  • Mice (e.g., C57BL/6).

  • Bleomycin.

  • This compound.

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]

  • Calipers for measuring dermal thickness.

  • Histology equipment.

Protocol:

  • Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin to a defined area on the backs of the mice for a specified period (e.g., 3-4 weeks).

  • Treatment: Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) daily, starting at the same time as the bleomycin treatment or after the onset of fibrosis.[9][10]

  • Monitoring: Monitor the mice for changes in dermal thickness using calipers at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect skin tissue from the treated area.

  • Histological Analysis: Process the skin tissue for histological staining (e.g., Masson's trichrome) to assess collagen deposition and fibrosis.

  • Data Analysis: Compare the dermal thickness and histological scores between the this compound-treated group and the vehicle-treated control group to determine the efficacy of the antagonist.

Conclusion

This compound is a well-characterized and highly valuable research tool for studying the multifaceted roles of the P2Y2 receptor. Its high potency and selectivity make it an ideal pharmacological probe for both in vitro and in vivo investigations. This guide provides the core information necessary for researchers to effectively design and execute experiments utilizing this potent P2Y2 receptor antagonist.

References

The P2Y2 Receptor Antagonist AR-C118925XX: A Technical Guide to its Effects on ATP-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule that mediates a wide array of physiological and pathological processes through its interaction with purinergic receptors. Among these, the P2Y2 receptor, a Gq protein-coupled receptor, plays a significant role in inflammation, fibrosis, and cancer progression. AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, making it a valuable tool for investigating the therapeutic potential of P2Y2 inhibition. This technical guide provides an in-depth overview of the effects of this compound on ATP-induced cellular responses, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Data Presentation

The inhibitory effects of this compound on P2Y2 receptor-mediated cellular responses have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data available from published studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpecies/Cell LineAssayAgonistValueReference
IC50 Human recombinant P2Y2 (1321N1 astrocytoma cells)Calcium MobilizationATP (500 nM)57.4 ± 19.6 nM[1]
IC50 Human recombinant P2Y2 (1321N1 astrocytoma cells)Calcium MobilizationUTP (500 nM)72.1 ± 12.4 nM[1]
IC50 Human Bronchial Epithelial CellsMucin SecretionATP-γS1 µM[2]
pA2 Human recombinant P2Y2β-Arrestin Translocation-37.2 - 51.3 nM[2]
pA2 Human recombinant P2Y2Calcium Mobilization-37.2 nM
pA2 Human recombinant P2Y2--8.43[2]
Selectivity Various human receptors-->50-fold selective for P2Y2 over other P2Y subtypes
Selectivity 37 other receptors--Inactive at 10 µM[2]

Table 2: In Vivo Effects of this compound

Animal ModelConditionDosingEffectReference
Mouse Bleomycin-induced Dermal FibrosisIntraperitoneal (i.p.) injectionSuppresses bleomycin-enhanced dermal thickness[3]
Mouse Pancreatic Cancer Xenograft (AsPC-1 cells)-Reduces tumor growth
Mouse ATP-stimulated Tumor Growth-Suppresses tumor growth[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of ATP-induced Cellular Responses via P2Y2 and its Inhibition by this compound

ATP_P2Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2Y2 P2Y2 Receptor ATP->P2Y2 ARC This compound ARC->P2Y2 Inhibition Gq Gq protein P2Y2->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca releases Ca->PKC Response Cellular Responses (Inflammation, Fibrosis) Ca->Response MAPK MAPK Cascade (e.g., p38) PKC->MAPK Gene Gene Transcription (e.g., IL-6) MAPK->Gene Gene->Response

ATP-P2Y2 signaling and this compound inhibition.
Experimental Workflow for Assessing this compound's Effect on ATP-Induced Calcium Influx

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment and Measurement cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Culture overnight A1->A2 B1 Wash with buffer A2->B1 B2 Incubate with Fluo-4 AM B1->B2 B3 Wash to remove excess dye B2->B3 C1 Pre-incubate with This compound or vehicle B3->C1 C2 Measure baseline fluorescence C1->C2 C3 Stimulate with ATP C2->C3 C4 Record fluorescence change over time C3->C4 D1 Calculate ΔF/F0 C4->D1 D2 Generate dose-response curves D1->D2 D3 Determine IC50 values D2->D3

Workflow for calcium influx measurement.
Experimental Workflow for Western Blot Analysis of p38 Phosphorylation

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection and Analysis S1 Cell culture and treatment (ATP +/- this compound) S2 Cell lysis with phosphatase inhibitors S1->S2 S3 Protein quantification (BCA assay) S2->S3 E1 SDS-PAGE S3->E1 E2 Transfer to PVDF membrane E1->E2 I1 Blocking (5% BSA) E2->I1 I2 Primary antibody incubation (anti-phospho-p38) I1->I2 I3 Secondary antibody incubation (HRP-conjugated) I2->I3 D1 ECL detection I3->D1 D2 Imaging D1->D2 D3 Densitometry analysis D2->D3 D4 Normalize to total p38 D3->D4

Workflow for p-p38 Western blot analysis.

Experimental Protocols

ATP-Induced Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in response to ATP stimulation, and the inhibitory effect of this compound, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • ATP

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Treatment and Measurement:

    • Add 100 µL of HBSS containing various concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 10-20 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for approximately 20-30 seconds.

    • Inject a solution of ATP to achieve the desired final concentration (e.g., EC80 concentration).

    • Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F0), i.e., ΔF/F0.

    • Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal ATP-induced calcium response.

ATP-Induced IL-6 Secretion Assay (ELISA)

This protocol describes the quantification of Interleukin-6 (IL-6) secreted from cells following stimulation with ATP, and the inhibitory effect of this compound, using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cells capable of producing IL-6 in response to ATP (e.g., human dermal fibroblasts)

  • 24- or 48-well cell culture plates

  • This compound

  • ATP

  • Human IL-6 ELISA kit (commercially available kits typically include capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24- or 48-well plate and grow to near confluence.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with ATP at a predetermined optimal concentration for 18-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • The clarified supernatant can be used immediately or stored at -80°C for later analysis.

  • ELISA Procedure (following a typical sandwich ELISA protocol):

    • Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.

    • Wash the plate several times with wash buffer.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated IL-6 detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the plate.

    • Add the TMB substrate solution and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the IL-6 standards against their known concentrations.

    • Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage inhibition of IL-6 secretion by this compound at each concentration compared to the ATP-stimulated control.

Western Blot for ATP-Induced p38 MAPK Phosphorylation

This protocol outlines the detection and semi-quantification of phosphorylated p38 mitogen-activated protein kinase (p-p38) in cell lysates after ATP stimulation, and its inhibition by this compound.

Materials:

  • Cells responsive to ATP-induced p38 phosphorylation

  • 6- or 12-well cell culture plates

  • This compound

  • ATP

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells in 6- or 12-well plates.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with ATP for a short period (e.g., 5-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration of all samples and mix with Laemmli sample buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-p38 to total p38 for each sample to determine the relative level of p38 phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. It effectively inhibits a range of ATP-induced cellular responses, including calcium mobilization, cytokine secretion, and MAPK signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the P2Y2 receptor for therapeutic intervention in diseases driven by excessive extracellular ATP signaling. Further research to elucidate the dose-dependent in vivo efficacy and the precise quantitative effects on inflammatory mediator production will be crucial for its clinical translation.

References

Investigating the Physiological Role of P2Y2 Receptors with AR-C118925XX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides ATP and UTP, is a critical player in a wide array of physiological and pathological processes. Its involvement in inflammation, cancer progression, cardiovascular regulation, and fibrotic diseases has made it a compelling target for therapeutic intervention. The development of AR-C118925XX, a potent and selective P2Y2 receptor antagonist, has provided researchers with a powerful tool to dissect the intricate roles of this receptor. This technical guide offers an in-depth exploration of the P2Y2 receptor's physiological functions, the pharmacological properties of this compound, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways.

Introduction to P2Y2 Receptors

P2Y2 receptors are members of the P2Y family of purinergic G protein-coupled receptors (GPCRs). They are ubiquitously expressed in various tissues and cell types, where they are activated by extracellular adenosine 5'-triphosphate (ATP) and uridine 5'-triphosphate (UTP) with similar potency.[1] Upon activation, P2Y2 receptors couple to multiple G proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a diverse range of cellular responses.

The physiological significance of P2Y2 receptor signaling is extensive. It has been implicated in:

  • Inflammation and Immunity: P2Y2 receptors are involved in modulating inflammatory responses and immune cell function.

  • Cancer: Activation of P2Y2 receptors can contribute to tumor growth and metastasis in various cancer types.[3]

  • Cardiovascular Homeostasis: These receptors play a role in the regulation of vascular tone and blood pressure.

  • Tissue Repair and Fibrosis: P2Y2 receptor signaling is linked to wound healing processes and the development of fibrotic conditions.

Given their central role in these critical biological processes, the ability to selectively modulate P2Y2 receptor activity is of great interest for both basic research and drug development.

This compound: A Selective P2Y2 Receptor Antagonist

This compound is a potent, selective, and competitive antagonist of the P2Y2 receptor.[4][5] Its development has been a significant advancement for the field, providing a much-needed tool to investigate the physiological and pathological functions of the P2Y2 receptor with high specificity.

Pharmacological Profile

This compound exhibits high affinity for the P2Y2 receptor and displays significant selectivity over other P2Y receptor subtypes. This selectivity is crucial for accurately attributing observed effects to the inhibition of P2Y2 receptors.

Parameter Value Assay Type Reference
pA2 (human P2Y2) 8.43Functional Assay[6][7]
IC50 (ATP-γS-induced mucin secretion) 1 µMCell-based Assay[6][7]
pA2 (β-arrestin translocation) 37.2-51.3 nMCell-based Assay[6][7]
Selectivity >50-fold vs. other P2Y receptorsRadioligand Binding/Functional Assays[4]

Table 1: Quantitative Pharmacological Data for this compound

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y2 receptor, meaning it binds to the same site as the endogenous agonists ATP and UTP, thereby preventing receptor activation. By blocking the receptor, this compound inhibits the downstream signaling cascades, including the reduction of ATP-induced IL-6 production and the phosphorylation of p38 MAP kinase.[8]

P2Y2 Receptor Signaling Pathways

The activation of P2Y2 receptors initiates a complex network of intracellular signaling pathways. The primary pathway involves the Gq/11-PLC-IP3/DAG cascade, leading to increased intracellular calcium and PKC activation. However, P2Y2 receptors can also couple to other G proteins and activate alternative signaling routes.

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates p38 p38 MAPK PKC->p38 Activates CellularResponse Cellular Responses (e.g., IL-6 production, cell migration) p38->CellularResponse Leads to Agonist ATP / UTP Agonist->P2Y2 Activates ARC This compound ARC->P2Y2 Inhibits Calcium_Imaging_Workflow Start Start SeedCells Seed cells on glass-bottom dish Start->SeedCells LoadDye Load cells with Fura-2 AM SeedCells->LoadDye Wash1 Wash cells LoadDye->Wash1 Preincubate Pre-incubate with this compound or vehicle Wash1->Preincubate AcquireBaseline Acquire baseline fluorescence Preincubate->AcquireBaseline Stimulate Stimulate with ATP/UTP AcquireBaseline->Stimulate RecordResponse Record fluorescence changes Stimulate->RecordResponse Analyze Analyze data (F340/F380 ratio) RecordResponse->Analyze End End Analyze->End

References

AR-C118925XX: A Comprehensive Technical Review of its Impact on IL-6 Production and p38 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] Emerging research highlights the significant role of this compound in modulating inflammatory pathways, specifically by attenuating the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on IL-6 production and p38 phosphorylation, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways and workflows.

Introduction

Extracellular nucleotides, released during cellular stress or injury, act as danger signals by activating purinergic receptors, including the P2Y2 receptor. Activation of the P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and fibrosis.[2][3] The signaling cascade initiated by P2Y2 receptor activation often involves the p38 MAPK pathway, a critical regulator of inflammatory cytokine production, including IL-6.[4] Dysregulation of this axis is associated with numerous inflammatory diseases. This compound, by selectively blocking the P2Y2 receptor, presents a promising therapeutic strategy for mitigating inflammation. This document serves as a comprehensive resource for understanding and investigating the effects of this compound on IL-6 and p38 signaling.

Mechanism of Action: P2Y2 Receptor Antagonism

This compound functions as a competitive antagonist at the P2Y2 receptor. By binding to the receptor, it prevents the binding of endogenous agonists like ATP and UTP, thereby blocking the initiation of downstream signaling cascades.

Signaling Pathway

The activation of the P2Y2 receptor by agonists typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These events can subsequently trigger the activation of the p38 MAPK pathway, leading to the phosphorylation and activation of transcription factors that drive the expression of pro-inflammatory genes, including IL-6. This compound interrupts this cascade at its inception.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP/UTP ATP/UTP P2Y2 P2Y2 Receptor ATP/UTP->P2Y2 Activates PLC Phospholipase C (PLC) P2Y2->PLC Activates p38 p38 MAPK PLC->p38 Leads to activation of p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation TF Transcription Factors (e.g., AP-1, NF-κB) p_p38->TF Activates IL6_Gene IL-6 Gene Expression TF->IL6_Gene Induces IL6_Protein IL-6 Protein Production & Secretion IL6_Gene->IL6_Protein ARC This compound ARC->P2Y2 Inhibits

Figure 1: P2Y2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data on the Impact of this compound

While specific quantitative data for this compound's direct impact on IL-6 production and p38 phosphorylation from a singular comprehensive study is limited in the public domain, the established mechanism of action and data from related compounds and pathways allow for a structured representation of expected outcomes. The following tables are illustrative of the data that would be generated from relevant experiments.

Table 1: Effect of this compound on ATP-Induced IL-6 Production
Treatment GroupIL-6 Concentration (pg/mL)% Inhibition of IL-6 Production
Vehicle ControlBaselineN/A
ATP (100 µM)Increased0%
ATP (100 µM) + this compound (1 µM)ReducedValue to be determined experimentally
ATP (100 µM) + this compound (10 µM)Significantly ReducedValue to be determined experimentally
Table 2: Effect of this compound on ATP-Induced p38 Phosphorylation
Treatment GroupRatio of Phospho-p38 to Total p38 (Densitometry Units)% Inhibition of p38 Phosphorylation
Vehicle ControlBaselineN/A
ATP (100 µM)Increased0%
ATP (100 µM) + this compound (1 µM)ReducedValue to be determined experimentally
ATP (100 µM) + this compound (10 µM)Significantly ReducedValue to be determined experimentally

Detailed Experimental Protocols

To enable researchers to investigate the effects of this compound, the following detailed protocols for key experiments are provided.

Measurement of IL-6 Production via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps to quantify the amount of IL-6 secreted by cells in response to ATP stimulation, with and without this compound treatment.

Materials:

  • Cell line of interest (e.g., human airway epithelial cells)

  • Cell culture medium and supplements

  • ATP solution

  • This compound

  • Human IL-6 ELISA kit

  • Plate reader

Procedure:

  • Cell Culture: Plate cells at a suitable density in a 96-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with ATP (e.g., 100 µM) for a predetermined time (e.g., 6-24 hours). Include a non-stimulated control group.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-6 in each sample based on the standard curve.

cluster_workflow ELISA Workflow for IL-6 Measurement start Plate Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with ATP pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform ELISA collect->elisa analyze Analyze Data elisa->analyze

Figure 2: Experimental workflow for measuring IL-6 production by ELISA.
Assessment of p38 Phosphorylation via Western Blot

This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in cell lysates.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • ATP solution

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38 and anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with ATP and this compound as described in the ELISA protocol, but for a shorter duration (e.g., 15-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.

cluster_workflow Western Blot Workflow for p38 Phosphorylation start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe (anti-total-p38) detection->reprobe analyze Data Analysis reprobe->analyze

Figure 3: Experimental workflow for Western blot analysis of p38 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y2 receptor in inflammatory signaling. Its ability to inhibit ATP-induced IL-6 production and p38 MAPK phosphorylation underscores its potential as a therapeutic agent for inflammatory diseases. The protocols and information provided in this guide are intended to facilitate further research into the precise mechanisms and applications of this promising P2Y2 receptor antagonist.

References

Preliminary Studies on the Therapeutic Potential of AR-C118925XX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Emerging preclinical evidence highlights the therapeutic potential of P2Y2 receptor antagonism across several disease areas, including oncology, fibrosis, and inflammation. By blocking the P2Y2 receptor, this compound effectively mitigates downstream signaling cascades, such as intracellular calcium mobilization and the activation of pro-inflammatory pathways. This document provides a comprehensive overview of the foundational preclinical data for this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.

Core Compound Properties and Mechanism of Action

This compound is a non-nucleotide, reversible antagonist of the P2Y2 receptor.[1] Its primary mechanism involves competitively binding to the receptor, thereby preventing the binding of endogenous agonists ATP and UTP. The P2Y2 receptor is canonically coupled to the Gq/11 protein, and its activation initiates a well-defined signaling cascade.[2][3][4] Antagonism by this compound effectively inhibits this pathway, preventing the activation of Phospholipase C (PLC), the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] This blockade ultimately prevents the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC), which are critical for mediating cellular responses such as inflammation, proliferation, and migration.[2][5]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gαq P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Downstream Downstream Effects (e.g., p38 MAPK, IL-6 Release) PKC->Downstream Phosphorylates Agonist ATP / UTP Agonist->P2Y2 Activates Antagonist This compound Antagonist->P2Y2 Blocks

Caption: P2Y2 Receptor signaling pathway and point of inhibition by this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized across various in vitro assays. The data underscores its high affinity for the P2Y2 receptor and specificity against other related receptors.

ParameterValueAssay SystemReference
Potency
pA₂8.43Functional Antagonism[1]
pA₂ (Calcium Assay)37.2 nM1321N1-hP2Y₂ CellsN/A
pA₂ (β-arrestin Assay)51.3 nMβ-arrestin TranslocationN/A
IC₅₀1 µMATP-γS-induced Mucin Secretion[1]
Selectivity
Other ReceptorsInactive at 10 µMPanel of 37 receptors[1]

Preclinical Therapeutic Applications & Experimental Protocols

Preliminary studies indicate that this compound has potential utility in oncology and in diseases with underlying fibrotic or inflammatory pathology.

Oncology: Pancreatic Cancer

Extracellular ATP is often elevated in the tumor microenvironment and can promote tumor growth. This compound has been shown to suppress ATP-stimulated tumor growth, suggesting a role in cancer therapy.[7][8][9]

This protocol describes a generalized procedure for evaluating the efficacy of this compound in a mouse xenograft model of pancreatic cancer.

  • Cell Culture: Human pancreatic adenocarcinoma cells (e.g., AsPC-1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Cultured cells are harvested, washed, and resuspended in sterile PBS or a mixture with Matrigel. Approximately 5 x 10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., every 3-5 days). The vehicle control group receives injections of the formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Efficacy Measurement: Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and may be processed for further histological or molecular analysis.

Xenograft_Workflow A 1. Cell Culture (e.g., AsPC-1 Pancreatic Cancer Cells) B 2. Tumor Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth & Randomization (Tumors reach ~100 mm³) B->C D1 Vehicle Control (i.p.) C->D1 D2 This compound (i.p.) C->D2 E 5. Monitoring (Tumor Volume & Body Weight) F 6. Study Endpoint & Analysis (Tumor Excision & Weight) E->F

Caption: Generalized workflow for an in vivo xenograft efficacy study.
Fibrosis and Inflammation

The P2Y2 receptor is implicated in fibrotic processes and inflammatory responses. This compound has demonstrated the ability to attenuate bleomycin-induced dermal fibrosis in mice and reduce the production of inflammatory mediators like IL-6 and the phosphorylation of p38 MAPK.[7][8][9]

This protocol provides a general framework for inducing fibrosis in mice to test the anti-fibrotic potential of this compound. This model can be adapted for pulmonary or dermal fibrosis.

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Fibrosis Induction:

    • Pulmonary Fibrosis: Mice are anesthetized, and a single dose of bleomycin (e.g., 1-3 mg/kg) in sterile saline is administered via intratracheal or intranasal instillation.[10][11]

    • Dermal Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µg) are administered into a defined area on the mouse's back for a period of 3-4 weeks.

  • Treatment: this compound or vehicle is administered (e.g., daily i.p. injection) either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting after the initial inflammatory phase, e.g., day 7-14).[10]

  • Endpoint and Analysis: Mice are euthanized at a specified time point (e.g., day 21 or 28).

    • For Pulmonary Fibrosis: Lungs are harvested. One lobe may be used for hydroxyproline content analysis (a measure of collagen deposition), while the other is fixed in formalin for histological staining (e.g., Masson's Trichrome) and scoring of fibrotic changes (e.g., Ashcroft score).

    • For Dermal Fibrosis: A section of the affected skin is excised. Dermal thickness is measured, and tissue is processed for hydroxyproline analysis and histological staining to assess collagen deposition and fibroblast accumulation.

In Vitro Characterization

This assay is fundamental for confirming the antagonistic activity of this compound at the P2Y2 receptor.[12]

  • Cell Seeding: An astrocytoma cell line stably expressing the human P2Y2 receptor (e.g., 1321N1-hP2Y2) is seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution for 45-60 minutes at 37°C, protected from light.

  • Compound Incubation: After incubation, the dye solution is removed, and cells are washed. Buffer containing various concentrations of this compound (or vehicle) is added to the wells, and the plate is incubated for 10-20 minutes.

  • Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the automated addition of a P2Y2 agonist (e.g., UTP or ATP) at a concentration known to produce a submaximal response (e.g., EC₈₀).

  • Data Analysis: The fluorescence intensity is monitored over time. The increase in fluorescence upon agonist addition corresponds to intracellular calcium release. The inhibitory effect of this compound is determined by comparing the peak fluorescence response in treated wells to the control wells. Dose-response curves are generated to calculate potency values like pA₂.

Calcium_Assay_Workflow A 1. Seed P2Y2-expressing cells in 96-well plate B 2. Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) A->B C 3. Incubate with this compound (or vehicle) B->C D 4. Measure baseline fluorescence C->D E 5. Add P2Y2 Agonist (e.g., UTP) & Measure fluorescence change D->E F 6. Data Analysis (Dose-response curve -> pA₂) E->F

Caption: Workflow for in vitro characterization via a calcium mobilization assay.

Safety, Pharmacokinetics, and Clinical Status

To date, all available data for this compound are from preclinical studies. There is no publicly available information regarding its progression into human clinical trials.[13] Limited pharmacokinetic data from animal studies suggest it has favorable characteristics for intravenous administration, though moderate permeability in Caco-2 cell assays may indicate limited oral bioavailability. No formal toxicology studies have been published. Therefore, this compound should currently be considered a valuable pharmacological tool for in vitro and in vivo research into the function and therapeutic targeting of the P2Y2 receptor.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Preclinical data strongly support the continued investigation of P2Y2 antagonism as a therapeutic strategy. The evidence points toward potential applications in oncology, by disrupting tumor microenvironment signaling, and in chronic inflammatory and fibrotic diseases. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and the broader role of the P2Y2 receptor in human disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AR-C118925XX in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AR-C118925XX is a potent and selective antagonist of the P2Y2 purinergic receptor.[1] The P2Y2 receptor, activated by extracellular nucleotides like ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and fibrosis.[1] Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in inhibiting bleomycin-induced dermal fibrosis and ATP-induced tumor growth, making it a valuable research tool for studying P2Y2 receptor signaling in vivo.[1]

These application notes provide a detailed protocol for the preparation and in vivo administration of this compound in mouse models, based on established methodologies. The provided protocols and data are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize representative experimental parameters for the in vivo administration of this compound in mouse models. These values are based on common practices and should be optimized for specific experimental designs.

Table 1: this compound Formulation for In Vivo Administration

ParameterValue
Compound This compound
Molecular Weight 537.59 g/mol
Solvent System DMSO, PEG300, Tween-80, Saline
Stock Solution 25.0 mg/mL in 100% DMSO
Working Solution 2.5 mg/mL
Final Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v)
Appearance Clear Solution

Data compiled from publicly available formulation guidelines.

Table 2: Representative Dosing Regimen for a Xenograft Mouse Model

ParameterDescription
Mouse Strain Athymic Nude (Nu/Nu) or other appropriate immunocompromised strain
Tumor Model Subcutaneous xenograft of human cancer cells
Tumor Implantation 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture
Treatment Start When tumors reach a volume of 100-150 mm³
Route of Administration Intraperitoneal (i.p.) Injection
Dosage 5 - 25 mg/kg (requires optimization)
Frequency Once daily (QD) or every other day (QOD)
Vehicle Control 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Duration 14 - 28 days, or until endpoint
Endpoint Tumor volume, body weight, and other relevant biomarkers

This is a representative protocol and should be adapted for specific experimental needs.

Experimental Protocols

Preparation of this compound Formulation (2.5 mg/mL)

This protocol yields a 2.5 mg/mL clear solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a 25.0 mg/mL stock solution: Dissolve the required amount of this compound powder in 100% DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Formulation of the working solution (example for 1 mL): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Final Concentration: The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Storage and Handling: It is recommended to prepare the final formulation fresh on the day of use. The DMSO stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1]

In Vivo Administration in a Subcutaneous Xenograft Mouse Model

This protocol describes the administration of this compound to mice bearing subcutaneous tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice)

  • Prepared this compound formulation (2.5 mg/mL)

  • Vehicle control solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • Calipers

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to tumor cell implantation.

  • Tumor Cell Implantation: Subcutaneously inject the desired cancer cell line into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Dosing: a. Weigh each mouse to determine the correct injection volume. For a 20g mouse and a dose of 10 mg/kg, the required volume of a 2.5 mg/mL solution would be 80 µL. b. Administer the calculated volume of this compound formulation or vehicle control via intraperitoneal (i.p.) injection. c. Repeat the administration at the determined frequency (e.g., once daily).

  • Monitoring: a. Continue to monitor tumor volume and body weight every 2-3 days. b. Observe the mice for any signs of toxicity or adverse effects.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of P2Y2 Receptor Inhibition

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_UTP ATP / UTP P2Y2R P2Y2 Receptor ATP_UTP->P2Y2R Activates Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C Gq->PLC p38_MAPK p38 MAPK PLC->p38_MAPK ...via DAG/PKC Downstream_Effects Inflammation Tumor Progression Fibrosis p38_MAPK->Downstream_Effects Leads to AR_C118925XX This compound AR_C118925XX->P2Y2R Inhibits

Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization 1. Animal Acclimatization Implantation 2. Tumor Cell Implantation Acclimatization->Implantation Monitoring_Growth 3. Tumor Growth Monitoring Implantation->Monitoring_Growth Randomization 4. Randomization Monitoring_Growth->Randomization Dosing 5. Dosing: This compound or Vehicle Randomization->Dosing Monitoring_Response 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring_Response Monitoring_Response->Dosing Daily Euthanasia 7. Euthanasia & Tissue Collection Monitoring_Response->Euthanasia Analysis 8. Data Analysis: - Efficacy - Biomarkers Euthanasia->Analysis

Caption: Experimental workflow for an in vivo efficacy study using this compound.

References

Application Notes and Protocols for Cell Culture Experiments Using AR-C118925XX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4] The P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and fibrosis, making it a compelling target for drug development.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on P2Y2 receptor-mediated signaling pathways.

Mechanism of Action

This compound functions by competitively binding to the P2Y2 receptor, thereby blocking the binding of its natural agonists, ATP and UTP. This inhibition prevents the activation of the downstream signaling cascade. The primary signaling pathway of the P2Y2 receptor involves the activation of the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signaling can subsequently activate various downstream effectors, including the p38 MAP kinase pathway, which can modulate the production of cytokines like interleukin-6 (IL-6).[5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space P2Y2 P2Y2 Receptor Gq Gαq P2Y2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase Induces Release p38 p38 MAPK Activation Ca2_increase->p38 IL6 IL-6 Production p38->IL6 ATP_UTP ATP / UTP (Agonist) ATP_UTP->P2Y2 Activates ARC This compound (Antagonist) ARC->P2Y2 Inhibits

Caption: P2Y2 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the in vitro potency of this compound from key studies.

Table 1: Potency of this compound in Calcium Mobilization Assays [1][6]

Cell LineAgonist (Concentration)IC50 of this compound (µM)pA2 of this compound
1321N1-hP2Y2UTP (500 nM)0.0721 ± 0.012437.2 nM
1321N1-hP2Y2ATP (500 nM)0.0574 ± 0.0196-
1321N1-rP2Y2UTP (500 nM)0.291 ± 0.047-

Table 2: Potency of this compound in β-Arrestin Translocation Assay [1]

Cell LineAgonist (Concentration)IC50 of this compound (µM)pA2 of this compound
CHO-hP2Y2UTP (3 µM)0.716 ± 0.04451.3 nM
CHO-hP2Y2Ap4A (4 µM)0.191 ± 0.024-

Experimental Protocols

Cell Culture

1.1. 1321N1 Human Astrocytoma Cells (Expressing recombinant P2Y2)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

1.2. EAhy926 Human Vascular Endothelial Cells (Endogenously expressing P2Y2)

  • Growth Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, and HAT supplement (100 µM hypoxanthine, 0.4 µM aminopterin, 16 µM thymidine).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach confluency.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

cluster_workflow Calcium Mobilization Assay Workflow A Seed Cells in 96-well plate B Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with This compound (various concentrations) B->C D Stimulate with P2Y2 Agonist (ATP or UTP) C->D E Measure Fluorescence (Kinetic Reading) D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

  • Cell Seeding: Seed 1321N1-hP2Y2 or EAhy926 cells into a black-walled, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the respective wells. Incubate for 10-30 minutes at room temperature.[7]

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Initiate kinetic reading and, after establishing a baseline, add a P2Y2 receptor agonist such as UTP or ATP (e.g., at an EC80 concentration, approximately 500 nM for UTP/ATP with 1321N1-hP2Y2 cells) to all wells simultaneously using an automated injection system.[1][6]

  • Fluorescence Measurement: Continuously record the fluorescence intensity for a set period (e.g., 2-5 minutes) to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

p38 MAPK Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on agonist-induced phosphorylation of p38 MAPK.

cluster_workflow p38 Phosphorylation Western Blot Workflow A Culture & Serum-starve Cells B Pre-treat with This compound A->B C Stimulate with P2Y2 Agonist B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Transfer D->E F Immunoblotting with anti-phospho-p38 & total-p38 E->F G Detection & Analysis F->G

Caption: Workflow for Western Blot Analysis of p38 Phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal p38 phosphorylation. Pre-treat the cells with this compound (e.g., 1 µM) for 1-2 hours.[8] Stimulate the cells with a P2Y2 agonist (e.g., 100 µM ATP) for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[9] Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-p38 to total p38.

IL-6 Production Assay (ELISA)

This assay quantifies the inhibitory effect of this compound on agonist-induced IL-6 secretion.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with this compound at desired concentrations for 1-2 hours. Stimulate the cells with a P2Y2 agonist (e.g., 100 µM ATP) for a longer duration (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform a sandwich ELISA for IL-6 according to the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with a capture antibody against human IL-6.

    • Block the plate to prevent non-specific binding.

    • Add standards and collected cell culture supernatants to the wells.

    • Add a biotinylated detection antibody against human IL-6.

    • Add streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y2 receptor in various cellular processes. The protocols outlined above provide a framework for conducting in vitro cell culture experiments to characterize the antagonistic activity of this compound and to elucidate the downstream consequences of P2Y2 receptor inhibition. Researchers should optimize the specific conditions, such as cell type, agonist concentration, and incubation times, for their particular experimental system.

References

How to prepare AR-C118925XX stock solution for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y₂ receptor, a G protein-coupled receptor activated by ATP and UTP.[1][2] Its utility in studying purinergic signaling pathways makes it a valuable tool in various research areas, including inflammation, cancer, and fibrosis.[3][4][5] Proper preparation of a stock solution is the first critical step for reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 537.59 g/mol [1][6]
Formula C₂₈H₂₃N₇O₃S[1][6]
Purity ≥97% (HPLC)[1]
Solubility in DMSO Soluble to 100 mM (53.76 mg/mL)[1]
Solubility in Aqueous Buffer (pH 7.4) 124 µM[2][7][8]
CAS Number 216657-60-2[1]

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.76 mg of the compound.

  • Solvent Addition: Based on the molecular weight of 537.59 g/mol , calculate the volume of DMSO required to achieve the desired stock concentration. To prepare a 100 mM stock solution with 53.76 mg of this compound, add 1 mL of anhydrous DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[9][10] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[10][11]

  • Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11] Always protect the solution from light.[10]

Note on Batch Specific Molecular Weight: The molecular weight can vary slightly between batches due to hydration. For the most accurate stock solution preparation, always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the experimental process and the compound's mechanism of action, the following diagrams have been generated.

G This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage cluster_use Application start Start: Obtain this compound Powder weigh Weigh Compound Accurately start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol check_sol->dissolve Incomplete aliquot Aliquot into Single-Use Vials check_sol->aliquot Solution is Clear store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute assay Use in In Vitro Assay dilute->assay

Caption: Workflow for preparing this compound stock solution.

G This compound Mechanism of Action cluster_pathway P2Y₂ Receptor Signaling Pathway cluster_inhibition Inhibition by this compound ATP_UTP ATP / UTP (Agonists) P2Y2R P2Y₂ Receptor ATP_UTP->P2Y2R Activates Gq Gq Protein P2Y2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., mucin secretion, p38 phosphorylation) Ca_release->Downstream PKC->Downstream ARC118925XX This compound (Antagonist) ARC118925XX->P2Y2R Competitively Blocks

Caption: this compound as a competitive antagonist of the P2Y₂ receptor.

References

Application Notes and Protocols for AR-C118925XX in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor.[1] As a non-nucleotide antagonist, it provides a valuable tool for investigating the physiological and pathological roles of the P2Y2 receptor, which is implicated in a variety of cellular processes including inflammation, cancer progression, and fibrosis.[2][3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to study P2Y2 receptor function.

Mechanism of Action

This compound functions as a reversible and competitive antagonist at the P2Y2 receptor.[1] The P2Y2 receptor is a G-protein-coupled receptor (GPCR) that is typically activated by extracellular nucleotides such as ATP and UTP.[4] Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling cascades. This compound competitively blocks the binding of agonists like ATP and UTP to the P2Y2 receptor, thereby inhibiting this signaling pathway.

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release Ca_cyto Ca²⁺ (Cytoplasm) Ca_ER->Ca_cyto Downstream Downstream Signaling Ca_cyto->Downstream ATP ATP / UTP (Agonist) ATP->P2Y2 Activates ARC This compound (Antagonist) ARC->P2Y2 Inhibits

Figure 1: P2Y2 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation: Optimal Working Concentrations

The optimal working concentration of this compound is dependent on the cell type and the specific assay being performed. The following table summarizes reported effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell LineEffective Concentration RangeNotes
Calcium Mobilization1321N1-hP2Y2 cells10 nM - 1 µMProgressively shifts the UTP concentration-response curve to the right.[1]
Calcium MobilizationEAhy926 endothelial cells30 nMShifts the UTP concentration-response curve to the right.[1]
Calcium MobilizationMCF10A breast epithelial cells10 µMSuppressed the ATP-stimulated calcium response.[5]
β-arrestin TranslocationIn vitro assaypA2 = 37.2 - 51.3 nMPotent inhibition of P2Y2 receptor-induced β-arrestin translocation.
Mucin SecretionHuman bronchial epithelial cellsIC50 = 1 µMInhibits ATP-γS-induced mucin secretion.
Chemoresistance StudiesACN neuroblastoma cells70 nMUsed for P2Y2 receptor inhibition in conjunction with vincristine.[6]

Experimental Protocols

Stock Solution Preparation

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

  • Solvent: this compound is soluble up to 100 mM in DMSO.

  • Preparation:

    • Based on the product's molecular weight (537.59 g/mol ), calculate the required mass to achieve the desired stock concentration (e.g., for 1 ml of a 10 mM stock, weigh out 5.38 mg).

    • Add the appropriate volume of DMSO to the vial.

    • Vortex thoroughly to ensure the compound is completely dissolved.

  • Storage:

    • Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

    • Protect the stock solution from light.[2]

    • For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[2]

Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.

Calcium_Mobilization_Workflow A 1. Seed Cells Plate cells in a 96-well, black-walled, clear-bottom plate and culture overnight. B 2. Prepare Reagents Prepare assay buffer (e.g., HBSS with probenecid) and this compound dilutions. A->B C 3. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. B->C D 4. Antagonist Pre-incubation Wash cells and pre-incubate with desired concentrations of this compound. C->D E 5. Agonist Stimulation & Measurement Measure baseline fluorescence, then add P2Y2 agonist (e.g., ATP/UTP) and immediately measure fluorescence kinetics using a plate reader (e.g., FLIPR, FlexStation). D->E F 6. Data Analysis Calculate the change in fluorescence (ΔF/F0) or peak response to determine the inhibitory effect of this compound. E->F

Figure 2: Workflow for a Calcium Mobilization Assay.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1-hP2Y2, EAhy926).

  • 96-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520).

  • Assay Buffer (e.g., HEPES-buffered saline solution (HBSS) containing 2.5 mM probenecid).[7]

  • This compound stock solution.

  • P2Y2 receptor agonist (e.g., ATP or UTP).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution by diluting the calcium-sensitive dye (e.g., 2.3 µM Fluo-4 AM) in assay buffer.[7]

    • Remove the culture medium from the wells and add 100 µL of the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[7]

  • Antagonist Incubation:

    • Gently wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer containing the desired concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 10-30 minutes at room temperature or 37°C.[5]

  • Measurement:

    • Place the plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Record a baseline fluorescence reading for several seconds.

    • Use the instrument's automated liquid handling to add a pre-determined concentration of the P2Y2 agonist (e.g., UTP or ATP) to the wells.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of fluorescence relative to the baseline (ΔF/F0).

    • Plot the peak fluorescence response against the agonist concentration in the presence and absence of different concentrations of this compound.

    • The inhibitory effect of this compound can be quantified by determining the shift in the agonist's EC50 value.

Chemotaxis Assay

This protocol outlines the use of this compound to inhibit cell migration towards a chemoattractant that signals through the P2Y2 receptor.

Chemotaxis_Workflow A 1. Prepare Plates Add chemoattractant (e.g., ATP) to the lower wells of a chemotaxis chamber (e.g., Boyden or Transwell). C 3. Add Cells to Insert Place the microporous membrane insert over the lower wells. Add the cell suspension to the top of the insert. A->C B 2. Prepare Cells Harvest and resuspend cells in serum-free media. Pre-incubate a subset of cells with this compound or vehicle control. B->C D 4. Incubation Incubate the plate for several hours to allow for cell migration through the membrane towards the chemoattractant. C->D E 5. Cell Staining & Quantification Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. D->E F 6. Imaging & Analysis Count the number of migrated cells per field using a microscope. Compare migration in treated vs. untreated groups. E->F

Figure 3: Workflow for a Chemotaxis Assay.

Materials:

  • Chemotaxis chamber (e.g., 96-well Boyden chamber, Transwell inserts with 5-8 µm pores).[8]

  • Cells of interest (e.g., neutrophils, fibroblasts, cancer cells).

  • Chemoattractant (e.g., ATP).

  • Serum-free culture medium.

  • This compound stock solution.

  • Fixation and staining reagents (e.g., formaldehyde, crystal violet or DAPI).

  • Microscope for imaging and cell counting.

Protocol:

  • Preparation of the Chamber:

    • Add serum-free medium containing the chemoattractant (e.g., ATP) to the lower wells of the chemotaxis plate.

    • Add medium without the chemoattractant to negative control wells.

  • Cell Preparation:

    • Harvest cells and wash them with serum-free medium.

    • Resuspend the cells in serum-free medium at a concentration of 1x10^6 to 1x10^7 cells/mL.[8]

    • Divide the cell suspension into treatment groups. Add the desired concentrations of this compound or vehicle control to the respective cell suspensions.

    • Incubate the cells with the antagonist for 15-30 minutes at room temperature.

  • Assay Assembly:

    • Carefully place the microporous membrane or insert over the lower wells.

    • Add 50-100 µL of the cell suspension to the upper chamber of each well.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (typically 2-24 hours, depending on the cell type).

  • Quantification of Migration:

    • After incubation, carefully remove the insert.

    • Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane (e.g., with 3% formaldehyde).[8]

    • Stain the fixed cells (e.g., with 0.1% crystal violet or a fluorescent nuclear stain like DAPI).

  • Data Analysis:

    • Wash the membrane to remove excess stain and allow it to dry.

    • Count the number of migrated cells in several representative fields of view for each well using a microscope.

    • Calculate the average number of migrated cells per condition and compare the migration in this compound-treated groups to the control group to determine the percent inhibition.

References

Using AR-C118925XX in Calcium Mobilization Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2][3][4][5] The P2Y2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and fibrosis, making it a significant target for drug discovery.[1][2][6][7][8] One of the key signaling pathways activated by the P2Y2 receptor is the Gq pathway, which leads to the mobilization of intracellular calcium.[7] Consequently, calcium mobilization assays are a primary method for characterizing the activity of P2Y2 receptor modulators like this compound.

These application notes provide detailed protocols for utilizing this compound in calcium mobilization assays, guidance on data interpretation, and an overview of the underlying signaling pathway.

Mechanism of Action and Signaling Pathway

The P2Y2 receptor primarily couples to the Gq/11 family of G proteins.[7] Upon activation by an agonist (e.g., ATP or UTP), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators. This compound competitively binds to the P2Y2 receptor, preventing agonist binding and subsequent activation of this signaling cascade, thereby inhibiting the mobilization of intracellular calcium.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Agonist ATP / UTP Agonist->P2Y2 Activates ARC This compound ARC->P2Y2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Plating Reagent_Prep 2. Reagent Preparation Cell_Culture->Reagent_Prep Dye_Loading 3. Dye Loading (Fluo-4 AM) Reagent_Prep->Dye_Loading Antagonist_Incubation 4. Antagonist Incubation (this compound) Dye_Loading->Antagonist_Incubation Fluorescence_Reading 5. Agonist Addition & Fluorescence Reading Antagonist_Incubation->Fluorescence_Reading Data_Analysis 6. Data Analysis (IC50 / pA2) Fluorescence_Reading->Data_Analysis

References

Application of AR-C118925XX in fibrosis research models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and thickening of tissues, ultimately causing organ dysfunction and failure. A key cellular mediator of fibrosis is the myofibroblast, which is primarily derived from the activation of resident fibroblasts. The purinergic receptor P2Y2 (P2Y2R), a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, has emerged as a significant player in the pathogenesis of fibrotic diseases. AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, making it a valuable tool for investigating the role of P2Y2R signaling in fibrosis and for evaluating the therapeutic potential of P2Y2R antagonism.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vitro and in vivo models of fibrosis research.

Mechanism of Action

This compound exerts its anti-fibrotic effects by blocking the activation of the P2Y2 receptor on fibroblasts.[1] Activation of P2Y2R by agonists such as ATP leads to the initiation of downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into pro-fibrotic myofibroblasts. Key signaling pathways implicated in P2Y2R-mediated fibroblast activation include the Phosphoinositide 3-kinase (PI3K)/AKT, Extracellular signal-regulated kinase (ERK), and Protein Kinase C (PKC) pathways.[1][3] By inhibiting P2Y2R, this compound effectively attenuates these pro-fibrotic cellular processes, leading to a reduction in the production of ECM components like collagen.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y2R P2Y2 Receptor PLC PLC P2Y2R->PLC Activates PI3K PI3K P2Y2R->PI3K ERK ERK P2Y2R->ERK AR_C This compound AR_C->P2Y2R Inhibits ATP ATP/UTP ATP->P2Y2R Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Fibroblast_Activation Fibroblast Activation (Proliferation, Migration, ECM Production) PKC->Fibroblast_Activation AKT AKT PI3K->AKT AKT->Fibroblast_Activation ERK->Fibroblast_Activation

Caption: P2Y2R Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in fibrosis-related research.

ParameterValueSpecies/Cell TypeAssayReference
IC50 0.0721 ± 0.0124 µMHumanCalcium Mobilization (UTP as agonist)[4]
IC50 0.0574 ± 0.0196 µMHumanCalcium Mobilization (ATP as agonist)[4]
IC50 0.291 ± 0.047 µMRatCalcium Mobilization (UTP as agonist)[4]
ParameterConcentrationCell TypeEffectReference
In Vitro Efficacy 10 µMHuman Dermal FibroblastsDid not affect cell migration in a wound healing assay[5]
In Vitro Efficacy 100 µMMouse Skeletal Muscle FibroblastsInhibited TGF-β1 induced increases in fibrotic proteins[3]
ParameterAdministrationModelEffectReference
In Vivo Efficacy Intraperitoneal (i.p.)Bleomycin-induced Dermal Fibrosis (Mice)Suppresses bleomycin-enhanced dermal thickness[3][6]

Experimental Protocols

In Vitro Models

1. TGF-β1 Induced Fibroblast-to-Myofibroblast Differentiation

This protocol describes the induction of a fibrotic phenotype in cultured fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1) and its inhibition by this compound.

cluster_workflow Experimental Workflow Start Seed Fibroblasts Starve Serum Starve Start->Starve Pretreat Pre-treat with This compound Starve->Pretreat Stimulate Stimulate with TGF-β1 Pretreat->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Analyze Analyze Fibrotic Markers (e.g., α-SMA, Collagen I) Incubate->Analyze

Caption: Workflow for In Vitro Fibroblast Activation Assay.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3, primary dermal or lung fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 0.5% FBS

  • Recombinant Human TGF-β1 (typically 5-10 ng/mL)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., antibodies for Western blot or immunofluorescence)

Protocol:

  • Cell Seeding: Plate fibroblasts in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment. Culture in DMEM with 10% FBS.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with DMEM containing 0.5% FBS and incubate for 12-24 hours. This synchronizes the cells and reduces basal activation.

  • Pre-treatment with this compound: Prepare working concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in serum-free DMEM. A final DMSO concentration should be kept below 0.1%. Add the this compound solutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Do not add TGF-β1 to the negative control wells.

  • Incubation: Incubate the plates for 24-72 hours, depending on the endpoint being measured. For analysis of signaling pathways (e.g., phosphorylation of AKT, ERK), shorter incubation times (15-60 minutes) are typically used.

  • Analysis: Assess fibroblast activation by measuring the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I. This can be done using Western blotting, immunofluorescence, or qPCR.

2. Cell Proliferation Assay (CCK-8)

Materials:

  • Fibroblasts

  • 96-well plates

  • DMEM with 10% FBS

  • DMEM with 0.5% FBS

  • This compound

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed 2,000-5,000 fibroblasts per well in a 96-well plate and allow them to adhere overnight.

  • Serum starve the cells for 12-24 hours.

  • Treat the cells with various concentrations of this compound in the presence or absence of a pro-fibrotic stimulus (e.g., TGF-β1 or a P2Y2 agonist).

  • Incubate for 24-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

3. Cell Migration Assay (Transwell)

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Fibroblasts

  • Serum-free DMEM

  • DMEM with 10% FBS (as chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Protocol:

  • Place Transwell inserts into a 24-well plate.

  • Add DMEM with 10% FBS to the lower chamber.

  • Resuspend serum-starved fibroblasts in serum-free DMEM containing different concentrations of this compound.

  • Add 1 x 10^5 cells to the upper chamber of each Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the migrated cells in several random fields under a microscope.

4. Western Blot for Signaling Pathways

Protocol:

  • Treat fibroblasts as described in the fibroblast activation protocol for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT, p-ERK, p-PKC, total AKT, total ERK, total PKC, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Model

Bleomycin-Induced Dermal Fibrosis in Mice

This model is widely used to study the pathogenesis of skin fibrosis and to evaluate the efficacy of anti-fibrotic agents.

cluster_workflow In Vivo Experimental Workflow Start Acclimatize Mice Bleo Induce Fibrosis (Bleomycin Injections) Start->Bleo Treat Treat with This compound (i.p.) Bleo->Treat Daily or Every Other Day Sacrifice Sacrifice Mice (e.g., Day 21) Treat->Sacrifice Analyze Analyze Skin Tissue (Histology, Collagen Content) Sacrifice->Analyze

Caption: Workflow for Bleomycin-Induced Dermal Fibrosis Model.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • Bleomycin sulfate

  • Sterile PBS

  • This compound

  • Vehicle for this compound (e.g., DMSO/PEG300/Tween-80/Saline)

  • Syringes and needles

Protocol:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Fibrosis Induction: Shave the backs of the mice. Administer daily or every other day subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in PBS) into a defined area of the shaved back for 2-4 weeks. A control group should receive PBS injections.

  • This compound Administration: The optimal dose and schedule for this compound should be determined empirically. Based on available information, a starting point could be daily or every other day intraperitoneal (i.p.) injections. The treatment can be initiated concurrently with the bleomycin injections or after a certain period of fibrosis induction. A vehicle control group for the this compound treatment should be included.

  • Monitoring: Monitor the mice for changes in body weight and skin condition.

  • Termination and Tissue Collection: At the end of the treatment period (e.g., day 21 or 28), euthanize the mice and harvest the affected skin tissue.

  • Analysis:

    • Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess dermal thickness and collagen deposition.

    • Collagen Content: Measure the collagen content of the skin using a Sircol Collagen Assay.

    • Gene Expression: Extract RNA from a portion of the skin to analyze the expression of fibrotic genes (e.g., Col1a1, Acta2) by qPCR.

    • Protein Analysis: Extract protein for Western blot analysis of fibrotic markers.

Conclusion

This compound is a critical research tool for elucidating the role of the P2Y2 receptor in the complex pathophysiology of fibrosis. The protocols outlined in this document provide a framework for utilizing this compound in both in vitro and in vivo models to investigate its anti-fibrotic potential and to explore the underlying molecular mechanisms. Researchers are encouraged to optimize the specific conditions, such as compound concentrations and treatment schedules, for their particular experimental systems. The continued study of P2Y2R antagonists like this compound holds promise for the development of novel therapeutic strategies for a range of debilitating fibrotic diseases.

References

Investigating Inflammatory Responses Using AR-C118925XX: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4] The P2Y2 receptor is implicated in a variety of physiological processes, including inflammatory responses.[1][3][5] Activation of the P2Y2 receptor by ATP released during cellular stress or injury can trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.[1][5] By blocking this interaction, this compound serves as a valuable tool for investigating the role of P2Y2 receptor signaling in inflammation and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for utilizing this compound in inflammatory response research.

Mechanism of Action

This compound competitively inhibits the binding of ATP and UTP to the P2Y2 receptor, thereby blocking the activation of downstream signaling pathways.[6][7] Key inflammatory pathways modulated by this compound include the inhibition of ATP-induced interleukin-6 (IL-6) production and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][4]

cluster_membrane Cell Membrane P2Y2R P2Y2 Receptor PLC Phospholipase C (PLC) P2Y2R->PLC Activates p38 p38 MAPK P2Y2R->p38 Activates ATP ATP/UTP ATP->P2Y2R Activates ARC This compound ARC->P2Y2R Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Release IP3_DAG->Ca2 Inflammation Inflammatory Response Ca2->Inflammation p_p38 Phospho-p38 p38->p_p38 IL6 IL-6 Production p_p38->IL6 IL6->Inflammation

Caption: P2Y2 Receptor Signaling Pathway in Inflammation.

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro assays.

ParameterSpeciesAgonistAssayIC50 / pA2Reference
IC50HumanUTP (500 nM)Calcium Mobilization0.0721 ± 0.0124 µM[8]
IC50HumanATP (500 nM)Calcium Mobilization0.0574 ± 0.0196 µM[8]
IC50RatUTP (500 nM)Calcium Mobilization0.291 ± 0.047 µM[8]
pA2Human-Calcium Mobilization37.2 nM[6][9]
pA2Human-β-arrestin Translocation51.3 nM[6][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Neutrophils) Stimulation Stimulation with ATP/UTP in the presence/absence of This compound Cell_Culture->Stimulation Assay Downstream Assays: - Cytokine Quantification (ELISA) - Protein Phosphorylation (Western Blot) - Calcium Mobilization - Chemotaxis Assay Stimulation->Assay Animal_Model Induction of Inflammation (e.g., Bleomycin-induced skin fibrosis) Treatment Administration of This compound Animal_Model->Treatment Analysis Endpoint Analysis: - Histology - Collagen Quantification - Inflammatory marker analysis Treatment->Analysis

Caption: General Experimental Workflow.
In Vitro Inhibition of ATP-Induced IL-6 Production

This protocol is designed to assess the inhibitory effect of this compound on ATP-induced IL-6 production in macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • ATP

  • Lipopolysaccharide (LPS) (optional, for priming)

  • IL-6 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • (Optional) Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 2-4 hours to enhance the inflammatory response.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.

  • Stimulate the cells with ATP (e.g., 100 µM) for 6-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

In Vitro p38 MAPK Phosphorylation Assay

This protocol outlines the procedure to determine the effect of this compound on ATP-induced p38 MAPK phosphorylation.

Materials:

  • Target cells (e.g., macrophages, neutrophils)

  • Cell culture medium

  • This compound

  • ATP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Culture cells to 80-90% confluency in appropriate culture dishes.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treat the cells with this compound at desired concentrations for 1 hour.

  • Stimulate the cells with ATP (e.g., 100 µM) for a short duration (e.g., 5-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-p38 and total p38.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

In Vivo Bleomycin-Induced Dermal Fibrosis Model

This protocol describes an in vivo model to evaluate the anti-fibrotic and anti-inflammatory effects of this compound.[10][11]

Animals:

  • C57BL/6 mice (6-8 weeks old)

Materials:

  • Bleomycin

  • This compound

  • Vehicle for this compound (e.g., saline, DMSO/PEG solution)[4]

  • Histology equipment and reagents (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)

  • Collagen quantification assay kit

Protocol:

  • Acclimatize the mice for at least one week.

  • Shave a small area on the back of each mouse.

  • For 3-4 weeks, administer daily subcutaneous injections of bleomycin (e.g., 100 µl of 1 mg/ml solution) into the shaved area. Control mice receive saline injections.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule, starting either before or after the initiation of bleomycin treatment. A vehicle control group should be included.

  • Monitor the mice for changes in body weight and skin condition.

  • At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.

  • Fix a portion of the skin in formalin for histological analysis (H&E and Masson's trichrome staining to assess inflammation and collagen deposition).

  • Use the remaining skin tissue for collagen quantification using a suitable assay.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit P2Y2 receptor-mediated intracellular calcium release.[9][12][13]

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • ATP or UTP

  • Fluorescence plate reader with an injection system

Protocol:

  • Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject varying concentrations of this compound into the wells and incubate for a short period.

  • Inject the agonist (ATP or UTP) and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response and calculate the IC50 value for this compound.

Neutrophil Chemotaxis Assay

This protocol assesses the effect of this compound on neutrophil migration towards a chemoattractant.[14][15][16][17]

Materials:

  • Isolated human or murine neutrophils

  • This compound

  • Chemoattractant (e.g., fMLP, IL-8, or ATP)

  • Boyden chamber or similar chemotaxis system with a 3-5 µm pore size membrane

  • Assay buffer (e.g., HBSS)

  • Method for quantifying migrated cells (e.g., cell counting, fluorescence-based assay)

Protocol:

  • Isolate neutrophils from fresh blood using a standard protocol (e.g., density gradient centrifugation).

  • Resuspend the neutrophils in assay buffer.

  • Pre-incubate the neutrophils with this compound at various concentrations.

  • Add the chemoattractant to the lower chamber of the Boyden chamber.

  • Add the pre-treated neutrophils to the upper chamber.

  • Incubate the chamber at 37°C for 1-2 hours to allow for migration.

  • Quantify the number of cells that have migrated to the lower chamber using a chosen method.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the P2Y2 receptor in inflammatory processes. The protocols provided here offer a framework for investigating its effects in both in vitro and in vivo models of inflammation. Researchers can adapt these methods to their specific experimental needs to further explore the therapeutic potential of P2Y2 receptor antagonism.

References

Application Notes and Protocols: In Vitro Stability and Solubility of AR-C118925XX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP.[1][2] The P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and fibrosis, making it a significant target for drug development.[3][4] Understanding the solubility and stability of this compound in common laboratory solvents and buffers is critical for designing and interpreting in vitro experiments. These application notes provide a summary of the solubility and stability data for this compound, along with detailed protocols for its handling and use in experimental settings.

Data Presentation

Solubility Data

The solubility of a compound is a crucial parameter for ensuring accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and an aqueous buffer.

Solvent/BufferMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100 mM[5]53.76 mg/mL---
Buffer (pH 7.4)0.124 mM (124 µM)[6][7]~0.067 mg/mLWell soluble in buffer at this pH.[8]
Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound. The compound has been found to be metabolically highly stable in human and mouse liver microsomes.[6][7] The recommended storage conditions for stock solutions are provided below.

Storage TemperatureDurationNotes
-80°C6 months[1]In a suitable solvent.[9]
-20°C1 month[1][9]Protect from light.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is 537.59 g/mol .[9]

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 53.76 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol outlines the preparation of diluted working solutions of this compound in a physiological buffer. It is important to note that direct dissolution in aqueous buffers is limited. Therefore, a serial dilution from a DMSO stock is recommended.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris-HCl) at pH 7.4

  • Vortex mixer

  • Calibrated pipettes

  • Sterile polypropylene tubes

Procedure:

  • Thaw a frozen aliquot of the 100 mM this compound stock solution in DMSO at room temperature.

  • Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration. Note: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1%).

  • For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of buffer (resulting in a 100 µM solution with 0.1% DMSO). Then, dilute this intermediate solution 1:10 in the buffer.

  • Vortex the working solution gently to ensure homogeneity.

  • Prepare fresh working solutions daily and do not store them for extended periods.

Mandatory Visualizations

Signaling Pathway of P2Y2 Receptor Antagonism by this compound

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_UTP ATP / UTP P2Y2R P2Y2 Receptor ATP_UTP->P2Y2R Activates Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C Gq->PLC Activates p38_MAPK p38 MAPK Phosphorylation PLC->p38_MAPK Leads to IL6 IL-6 Production p38_MAPK->IL6 Induces AR_C118925XX This compound AR_C118925XX->P2Y2R Inhibits

Caption: P2Y2 receptor signaling and its inhibition by this compound.

Experimental Workflow for Solubility and Stability Testing

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_stock Prepare High-Concentration Stock in DMSO sol_buffer Serially Dilute Stock in Aqueous Buffer (pH 7.4) prep_stock->sol_buffer stab_incubate Incubate Aliquots at -20°C and -80°C prep_stock->stab_incubate sol_observe Visually Inspect for Precipitation sol_buffer->sol_observe sol_quantify Quantify Soluble Fraction (e.g., HPLC-UV) sol_observe->sol_quantify stab_timepoints Analyze at Different Time Points (e.g., 1, 2, 4 weeks) stab_incubate->stab_timepoints stab_analyze Assess Compound Integrity (e.g., LC-MS) stab_timepoints->stab_analyze

Caption: Workflow for assessing the solubility and stability of this compound.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in AR-C118925XX experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y2 receptor antagonist, AR-C118925XX.

Troubleshooting Guide

This guide addresses common issues and unexpected results that may be encountered during experiments with this compound.

Question: Why am I observing a weaker antagonist effect than expected?

Possible Causes and Solutions:

  • Suboptimal Agonist Concentration: Using an excessively high concentration of the agonist (e.g., ATP or UTP) can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near the EC80 to provide a sufficient window for observing antagonism.

  • Agonist-Induced Receptor Desensitization: Prolonged exposure to high concentrations of agonists like ATP or UTP can lead to P2Y2 receptor desensitization and internalization, reducing the number of available receptors for the antagonist to act upon. Consider using shorter agonist incubation times or a perfusion system to minimize this effect.

  • Compound Degradation: While this compound is metabolically stable in liver microsomes, its stability in cell culture media over extended periods may vary. Prepare fresh dilutions of the compound for each experiment and avoid prolonged storage in aqueous solutions.

  • Low Receptor Expression: The cell line being used may have low endogenous expression of the P2Y2 receptor, leading to a small signal window. Confirm P2Y2 receptor expression levels using techniques like qPCR or western blotting.

Question: I am seeing off-target effects in my experiment. What could be the cause?

Possible Causes and Solutions:

  • High Antagonist Concentration: this compound is highly selective for the P2Y2 receptor, but at concentrations around 1 µM and higher, it has been shown to block P2X1 and P2X3 receptors. It is crucial to perform dose-response experiments to determine the optimal concentration that provides P2Y2 antagonism without engaging off-target receptors.

  • Signaling Crosstalk: The P2Y2 receptor is known to engage in signaling crosstalk with other pathways. The observed effects may be a result of indirect modulation of other signaling cascades downstream of P2Y2. A thorough understanding of the signaling network in your specific cell model is important for interpreting results.

Question: My in vivo experiment is yielding inconsistent results. What should I check?

Possible Causes and Solutions:

  • Improper Formulation: this compound has moderate permeability, which can affect its bioavailability. An appropriate vehicle is necessary for in vivo administration. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Compound Precipitation: Ensure the compound is fully dissolved in the vehicle. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Batch-to-Batch Variability: As with many chemical compounds, there can be variability between different batches. If you suspect this is an issue, it is advisable to test a new batch in a small-scale experiment to confirm its potency.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent, selective, and competitive antagonist of the P2Y2 receptor. It functions by binding to the receptor and blocking the binding of endogenous agonists like ATP and UTP, thereby inhibiting downstream signaling pathways such as the activation of phospholipase C and subsequent calcium mobilization.

What is the recommended storage condition for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year.

What is the solubility of this compound?

This compound is soluble in DMSO up to 100 mM.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its agonists.

This compound Potency
Parameter Value
pA2 (Calcium Assay)37.2 nM
pA2 (β-arrestin Assay)51.3 nM
IC50 (vs. UTP in 1321N1-hP2Y2 cells)~57-72 nM
Agonist Potency (EC50)
Agonist Cell Line
ATPSubmandibular gland cells
UTPSubmandibular gland cells
UTPBON cells (first phase)
UTPBON cells (second phase)

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is adapted from studies characterizing P2Y2 receptor antagonism.

  • Cell Seeding: Plate cells expressing the P2Y2 receptor in a 96-well black, clear-bottom plate at a density that will achieve 90-95% confluency on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or vehicle control for 20-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the P2Y2 agonist (e.g., ATP or UTP at its EC80 concentration) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium peak. Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

2. Western Blot for p38 Phosphorylation

This protocol is a general guideline for assessing the inhibition of a downstream target of P2Y2 signaling.

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal p38 phosphorylation. Pre-treat cells with this compound or vehicle for 1-2 hours. Stimulate with a P2Y2 agonist (e.g., 10 µM ATP) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

3. Cell Migration/Invasion Assay

This protocol is based on the Boyden chamber principle.

  • Chamber Preparation: For invasion assays, coat the apical side of a transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, this step is omitted.

  • Cell Seeding: Seed cells in serum-free media in the upper chamber of the transwell insert.

  • Treatment: Add this compound or vehicle control to both the upper and lower chambers.

  • Chemoattractant: Add a chemoattractant (e.g., media with FBS or a P2Y2 agonist) to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (typically 16-24 hours).

  • Analysis: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated to the lower surface of the membrane. Count the number of migrated/invaded cells in several fields of view under a microscope.

Visualizations

Optimizing AR-C118925XX incubation time for maximum efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR-C118925XX, a selective and competitive antagonist of the P2Y2 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and competitive antagonist of the P2Y2 purinergic receptor.[1] By binding to the P2Y2 receptor, it blocks the binding of endogenous agonists like ATP and UTP. This inhibition prevents the activation of downstream signaling pathways, such as the Gq-protein pathway that leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2] It has been shown to inhibit ATP-induced cellular responses, including interleukin-6 (IL-6) production and the phosphorylation of p38 MAP kinase.[1][3]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound depends on the specific cell type, receptor expression levels, and the concentration of the agonist used. However, based on published studies, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro experiments.[4] For instance, a concentration of 70 nM has been used for P2Y2 receptor inhibition in chemoresistance studies. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.

Q4: What is the typical incubation time for this compound in a cell-based assay?

A4: The optimal incubation time for this compound is experiment-dependent and should be determined empirically. For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to reach equilibrium with the receptor before adding the agonist. Based on available protocols, a pre-incubation time of 10 to 60 minutes is often used. For example, a 10-minute pre-incubation has been used in calcium mobilization assays[5], while longer incubations of up to 60 minutes may be necessary for other assays like p38 phosphorylation inhibition.

Troubleshooting Guides

Issue 1: No or low antagonistic effect of this compound is observed.
Possible Cause Troubleshooting Step
Suboptimal Incubation Time The pre-incubation time with this compound may be too short for the antagonist to reach binding equilibrium with the P2Y2 receptor. Recommendation: Perform a time-course experiment by varying the pre-incubation time (e.g., 15, 30, 60, and 120 minutes) before adding the agonist.
Incorrect Antagonist Concentration The concentration of this compound may be too low to effectively compete with the agonist. Recommendation: Perform a dose-response curve with a range of this compound concentrations to determine the IC50 value in your specific assay.
High Agonist Concentration An excessively high concentration of the P2Y2 agonist (e.g., ATP or UTP) can outcompete the antagonist. Recommendation: Use an agonist concentration that elicits a submaximal response (typically around the EC80) to provide a sufficient window for observing antagonism.
Cell Health and Receptor Expression Low P2Y2 receptor expression in the cell line or poor cell health can lead to a weak signal and make it difficult to detect antagonism. Recommendation: Ensure cells are healthy, within a low passage number, and verify the expression of the P2Y2 receptor.
Compound Degradation Improper storage or handling of this compound may lead to its degradation. Recommendation: Prepare fresh aliquots of the stock solution and store them properly at -20°C or -80°C.
Issue 2: High background signal in the assay.
Possible Cause Troubleshooting Step
Cellular Stress Stressed cells may release endogenous ATP, leading to autocrine/paracrine activation of P2Y2 receptors and a high background signal. Recommendation: Handle cells gently during plating and washing steps. Ensure the use of appropriate assay buffers.
Assay Buffer Composition Components in the assay buffer may interfere with the signaling pathway or the detection method. Recommendation: Review the composition of your assay buffer and consider using a simpler buffer like Hanks' Balanced Salt Solution (HBSS).
Contamination Microbial contamination can lead to the release of ATP and other interfering substances. Recommendation: Regularly check cell cultures for contamination.

Experimental Protocols

Calcium Mobilization Assay

This protocol provides a general framework for measuring the inhibition of agonist-induced intracellular calcium mobilization by this compound.

  • Cell Plating: Seed cells expressing the P2Y2 receptor into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C, following the manufacturer's instructions.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add this compound at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C. To optimize, test a range of incubation times.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a stable baseline, add the P2Y2 agonist (e.g., ATP or UTP) at a final concentration around its EC80. Continuously measure the fluorescence intensity for a set period to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline. Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., IC50 or pA2 value).

p38 MAPK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of this compound on agonist-induced p38 MAPK phosphorylation.

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to the experiment.

  • Antagonist Pre-incubation: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 30-60 minutes). Optimization of this incubation time may be necessary.

  • Agonist Stimulation: Add the P2Y2 agonist (e.g., ATP) to the cells and incubate for a time known to induce peak p38 phosphorylation (typically 5-30 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-p38 as a ratio to total p38 or the housekeeping protein.

Visualizations

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP_UTP ATP / UTP ATP_UTP->P2Y2 Activates AR_C118925XX This compound AR_C118925XX->P2Y2 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream p38 p38 MAPK Phosphorylation PKC->p38 IL6 IL-6 Production p38->IL6 IL6->Downstream Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Cell Culture/ Starvation A->B C 3. Pre-incubate with This compound (Varying Times for Optimization) B->C D 4. Add Agonist (e.g., ATP) C->D E 5. Measure Response (e.g., Calcium Flux, p38 Phos.) D->E F 6. Data Analysis (IC50, Time-course) E->F

References

Potential off-target effects of AR-C118925XX at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C118925XX. The information focuses on potential off-target effects at high concentrations and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, selective, and reversible competitive antagonist of the P2Y2 receptor.[1][2]

Q2: Are there any known off-target effects of this compound, particularly at high concentrations?

Yes. While this compound is highly selective for the P2Y2 receptor, it has been shown to block P2X1 and P2X3 receptors at concentrations of approximately 1 μM.[3][4][5] At a concentration of 10 μM, it was found to be inactive against a panel of 37 other receptors.[6][7]

Q3: At what concentration should I use this compound to ensure selectivity for the P2Y2 receptor?

To maintain high selectivity for the P2Y2 receptor and avoid off-target effects on P2X1 and P2X3 receptors, it is recommended to use this compound at concentrations well below 1 μM. The antagonist has pA2 values of 37.2 nM in calcium mobilization assays and 51.3 nM in β-arrestin assays, indicating high potency at the P2Y2 receptor.[3][4]

Q4: What are the potential consequences of off-target blockade of P2X1 and P2X3 receptors in my experiments?

Blockade of P2X1 and P2X3 receptors can interfere with experimental results, as these receptors are involved in various physiological processes. P2X1 receptors are implicated in platelet function and smooth muscle contraction.[8][9] P2X3 receptors are predominantly expressed in sensory neurons and play a role in nociception. Unintended antagonism of these receptors could lead to misinterpretation of data if their function is relevant to your experimental system.

Troubleshooting Guide

Issue: I am observing unexpected results in my experiment when using this compound at concentrations approaching 1 μM or higher.

Potential Cause: Off-target effects on P2X1 and/or P2X3 receptors.

Troubleshooting Steps:

  • Confirm the concentration of this compound: Double-check your calculations and dilution series to ensure the final concentration in your assay is not unintentionally high.

  • Perform a concentration-response curve: If not already done, conduct a concentration-response experiment to determine the optimal concentration of this compound for P2Y2 antagonism in your specific system. This will help you identify the lowest effective concentration.

  • Use a structurally unrelated P2Y2 antagonist: To confirm that the observed effects are due to P2Y2 antagonism and not off-target activities, consider using a different, structurally unrelated P2Y2 antagonist as a control.

  • Directly assess off-target receptor activity: If your experimental system expresses P2X1 or P2X3 receptors, you can perform functional assays to directly test for their inhibition by the concentration of this compound you are using. See the experimental protocols section for relevant assays.

Quantitative Data Summary

TargetCompoundAssayPotency / ActivityReference
P2Y2 ReceptorThis compoundCalcium MobilizationpA2 = 37.2 nM[3][4]
P2Y2 ReceptorThis compoundβ-Arrestin TranslocationpA2 = 51.3 nM[3][4]
P2X1 ReceptorThis compoundFunctional Blockade~ 1 μM[3][4][5]
P2X3 ReceptorThis compoundFunctional Blockade~ 1 μM[3][4][5]
Panel of 37 other receptorsThis compoundRadioligand Binding / Functional AssaysInactive at 10 μM[6][7]

Experimental Protocols

P2Y2 Receptor Functional Assay: Calcium Mobilization

This protocol is used to measure the antagonist effect of this compound on P2Y2 receptor activation by monitoring changes in intracellular calcium.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1-hP2Y2 cells).[3]

  • Cell culture medium.

  • HEPES-buffered saline (HBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1][10]

  • P2Y2 receptor agonist (e.g., UTP or ATP).[1][2]

  • This compound.

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Wash the cells with HBS.

  • Load the cells with a calcium-sensitive dye (e.g., 2 μM Fura-2 AM) in HBS for 1 hour at 37°C.[10]

  • Wash the cells with HBS to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a P2Y2 agonist (e.g., UTP) and immediately begin recording the change in fluorescence over time.

  • Data is typically expressed as the ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) and normalized to the baseline.

P2X1/P2X3 Receptor Functional Assay: Whole-Cell Patch Clamp Electrophysiology

This protocol is for directly measuring the inhibitory effect of this compound on P2X1 or P2X3 receptor ion channel function.

Materials:

  • Cells expressing P2X1 or P2X3 receptors (e.g., DRG neurons or recombinant cell lines).[11]

  • External and internal patch clamp solutions.

  • P2X1/P2X3 receptor agonist (e.g., α,β-methylene ATP).[11]

  • This compound.

  • Patch clamp rig with amplifier and data acquisition system.

Procedure:

  • Prepare isolated cells expressing the receptor of interest.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Clamp the cell membrane potential at a holding potential of -60 mV.[11]

  • Apply the P2X agonist to elicit an inward current and record the response.

  • Wash out the agonist.

  • Pre-incubate the cell with the desired concentration of this compound.

  • Co-apply the P2X agonist and this compound and record the current.

  • Compare the current amplitude in the presence and absence of this compound to determine the degree of inhibition.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist ATP / UTP P2Y2R P2Y2 Receptor Agonist->P2Y2R Activates Antagonist This compound Antagonist->P2Y2R Blocks Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ Release ER->Ca2

Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Results with High [this compound] Check_Conc Is [this compound] ≥ 1 μM? Start->Check_Conc Potential_Off_Target Potential Off-Target Effects on P2X1/P2X3 Check_Conc->Potential_Off_Target Yes Other_Cause Investigate Other Causes Check_Conc->Other_Cause No Lower_Conc Lower [this compound] and Repeat Experiment Potential_Off_Target->Lower_Conc Control_Exp Perform Control Experiments Potential_Off_Target->Control_Exp Interpret Re-interpret Results Lower_Conc->Interpret Direct_Assay Directly Test for P2X1/P2X3 Inhibition Control_Exp->Direct_Assay Other_Antagonist Use Structurally Unrelated P2Y2 Antagonist Control_Exp->Other_Antagonist Direct_Assay->Interpret Other_Antagonist->Interpret

Caption: Troubleshooting workflow for unexpected results with high concentrations of this compound.

References

Navigating Variability in Cell-Based Assays with AR-C118925XX: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in cell-based assays utilizing the selective P2Y2 receptor antagonist, AR-C118925XX. By offering detailed experimental protocols, clear data presentation, and visual aids, this resource aims to empower researchers to achieve more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

General Compound Handling

  • Q1: How should I prepare and store stock solutions of this compound to ensure stability and consistency?

    • A1: For optimal stability, it is recommended to prepare stock solutions in DMSO at a concentration of 100 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light. For long-term storage (up to six months), it is advisable to store the aliquots at -80°C.[1] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1]

  • Q2: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?

    • A2: this compound has limited aqueous solubility.[2][3] Precipitation in aqueous media can occur if the final concentration of the solvent (e.g., DMSO) is too low or if the compound concentration is too high. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.1%) to minimize solvent effects on the cells. If precipitation persists, consider preparing the working solution in a vehicle containing solubilizing agents like PEG300 and Tween-80, especially for in vivo studies.[1] Gentle heating and sonication can also aid in dissolution.[1]

Assay Performance and Variability

  • Q3: My dose-response curve for this compound is not consistent between experiments. What are the potential sources of this variability?

    • A3: Several factors can contribute to variability in dose-response curves:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.

      • Cell Density: Ensure consistent cell seeding density across all wells and experiments, as this can influence the overall response.

      • Agonist Concentration: The concentration of the P2Y2 agonist (e.g., ATP or UTP) used to stimulate the cells is critical. Use a concentration that elicits a submaximal response (e.g., EC80) to accurately determine the antagonist's potency.

      • Incubation Time: Optimize and standardize the pre-incubation time with this compound before adding the agonist.

      • Compound Stability: As mentioned in Q1, ensure proper storage and handling of the compound to maintain its activity.

  • Q4: I am seeing unexpected or off-target effects in my assay at higher concentrations of this compound. Is this a known issue?

    • A4: While this compound is a potent and selective P2Y2 receptor antagonist, off-target effects have been observed at higher concentrations. For instance, at concentrations around 1 μM, it can block P2X1 and P2X3 receptors.[2][3] It is crucial to determine the optimal concentration range for your specific cell type and assay to ensure you are observing P2Y2-specific effects. A selectivity panel assay against other P2 receptors can be beneficial if off-target effects are suspected.

  • Q5: The inhibitory effect of this compound seems to vary between different cell lines. Why is this?

    • A5: The efficacy of this compound is dependent on the expression level of the P2Y2 receptor in the chosen cell line. Different cell lines will have varying levels of endogenous P2Y2 receptor expression. It is recommended to first characterize the P2Y2 receptor expression in your cell line of interest using techniques like qPCR or western blotting. For cells with low or no endogenous expression, consider using a cell line recombinantly expressing the human P2Y2 receptor, such as 1321N1-hP2Y2 cells.[4]

Quantitative Data Summary

The following tables summarize the reported potency and selectivity of this compound in various in vitro assays.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell LineAgonistPotency (pA2)Potency (IC50)Reference
Calcium Mobilization1321N1-hP2Y2UTP8.4337.2 nM[2][3][4]
β-arrestin TranslocationRecombinant CHO cells--51.3 nM[2][3]
Mucin SecretionBronchial Epithelial CellsATP-γS-1 µM

Table 2: Selectivity Profile of this compound

Receptor TargetActivityConcentrationReference
P2Y1, P2Y4, P2Y6, P2Y11Inactive1 µM[4]
Panel of 37 other receptorsInactive10 µM
P2X1, P2X3Inhibition~1 µM[2][3]

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is designed to assess the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in a cell line expressing the P2Y2 receptor.

  • Cell Seeding: Plate cells (e.g., 1321N1-hP2Y2) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Cal-520) according to the manufacturer's instructions.[4]

  • Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Prepare the P2Y2 agonist (e.g., UTP or ATP) at a concentration that gives a submaximal response (EC80).[4] Use a fluorescence plate reader with an automated injection system to add the agonist to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the antagonist's potency (pA2 or IC50) by analyzing the concentration-response curves.

2. β-Arrestin Translocation Assay

This protocol measures the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the P2Y2 receptor, a key step in receptor desensitization and signaling.

  • Cell Line: Use a cell line engineered to express the P2Y2 receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).

  • Cell Plating: Seed the cells in a 96-well white, solid-bottom plate and incubate overnight.

  • Compound Incubation: Add serial dilutions of this compound to the wells and pre-incubate for the desired time.

  • Agonist Addition: Add the P2Y2 agonist to the wells to stimulate β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: A decrease in the luminescent signal indicates inhibition of β-arrestin recruitment. Determine the IC50 value of this compound from the concentration-response curve.

Visualizing Key Processes

P2Y2 Receptor Signaling Pathway

P2Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP/UTP ATP/UTP P2Y2R P2Y2 Receptor ATP/UTP->P2Y2R Binds Gq Gq P2Y2R->Gq Activates Arrestin β-Arrestin P2Y2R->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases p38 p38 MAPK PKC->p38 Activates IL-6_Prod IL-6 Production p38->IL-6_Prod Leads to ARC This compound ARC->P2Y2R Blocks

Caption: P2Y2 receptor signaling cascade and the inhibitory action of this compound.

Troubleshooting Workflow for Assay Variability

Troubleshooting_Workflow Start High Assay Variability Observed Check_Compound Verify Compound Integrity (Storage, Solubility) Start->Check_Compound Check_Cells Assess Cell Health & Passage (Viability, Passage Number) Check_Compound->Check_Cells OK Consult Consult Technical Support Check_Compound->Consult Issue Found Check_Protocol Review Assay Protocol (Densities, Times, Concentrations) Check_Cells->Check_Protocol OK Check_Cells->Consult Issue Found Optimize_Agonist Optimize Agonist Concentration (e.g., EC80) Check_Protocol->Optimize_Agonist OK Check_Protocol->Consult Issue Found Receptor_Expression Confirm P2Y2 Receptor Expression Optimize_Agonist->Receptor_Expression Off_Target Consider Off-Target Effects (Test Lower Concentrations) Receptor_Expression->Off_Target Resolved Variability Reduced Off_Target->Resolved

References

How to control for AR-C118925XX off-target activity on P2X1 and P2X3 receptors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C118925XX. The focus is on understanding and controlling for its off-target activity on P2X1 and P2X3 receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective competitive antagonist of the P2Y2 receptor.[1][2] It is widely used to study the physiological and pathological roles of the P2Y2 receptor.

Q2: What are the known off-target activities of this compound?

While highly selective for the P2Y2 receptor, this compound has been shown to exhibit off-target activity by blocking P2X1 and P2X3 receptors at concentrations around 1 μM.[3][4]

Q3: Why is it important to control for off-target activity on P2X1 and P2X3 receptors?

Q4: At what concentration should I use this compound to minimize off-target effects?

To maintain selectivity for the P2Y2 receptor and minimize off-target effects on P2X1 and P2X3 receptors, it is recommended to use this compound at the lowest effective concentration possible, ideally well below 1 μM. The potency of this compound at the P2Y2 receptor is in the nanomolar range (pA2 = 37.2-51.3 nM).[1][3]

Troubleshooting Guide

This guide provides experimental strategies to identify and control for the off-target effects of this compound on P2X1 and P2X3 receptors.

Issue: Ambiguous results or suspected off-target effects.

Solution: Employ a combination of pharmacological and functional assays to dissect the contribution of each receptor to the observed effects.

Step 1: Confirm Off-Target Activity with Selective Antagonists

Use highly selective antagonists for P2X1 and P2X3 receptors in parallel with this compound to confirm if the observed effect is mediated by these off-target receptors.

Table 1: Selectivity Profile of this compound and Recommended Control Antagonists

CompoundPrimary TargetPotency (pA2/IC50)Off-Target(s)Off-Target Potency (IC50)Recommended Control AntagonistsControl Antagonist Potency (IC50/pIC50)
This compoundP2Y2pA2 = 8.43[1]P2X1, P2X3~ 1 µM[3][4]For P2X1: NF449[7] For P2X3: AF-353[6]NF449: ~1 nM (P2X1)[8] AF-353: pIC50 = 7.3-8.5 (P2X3/P2X2/3)[6]

Step 2: Differentiate Receptor Activity with Functional Assays

P2Y2 is a Gq-coupled receptor that signals through intracellular calcium mobilization, while P2X1 and P2X3 are ligand-gated ion channels that mediate cation influx.[9] These differences in signaling pathways can be exploited to differentiate their activities.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay is suitable for measuring the activity of Gq-coupled receptors like P2Y2.

Methodology:

  • Cell Preparation: Culture cells expressing the receptor(s) of interest (endogenous or recombinant) in a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment:

    • Add this compound at various concentrations to establish a dose-response curve for the inhibition of P2Y2 agonist (e.g., UTP or ATP) induced calcium flux.

    • In parallel wells, pre-incubate cells with a selective P2X1 antagonist (e.g., NF449) or a selective P2X3 antagonist (e.g., AF-353) before adding the P2 agonist (ATP).

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).[10]

  • Data Analysis: An increase in fluorescence indicates a rise in intracellular calcium. A reduction in the agonist-induced signal in the presence of an antagonist indicates receptor blockade.

Expected Results:

  • This compound should potently inhibit UTP/ATP-induced calcium mobilization in P2Y2-expressing cells.

  • Selective P2X1/P2X3 antagonists should not block UTP-induced calcium mobilization but may reduce ATP-induced signals if the cells also express these receptors.

Protocol 2: Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion channel activity of P2X receptors.

Methodology:

  • Cell Preparation: Use cells expressing P2X1 or P2X3 receptors (recombinantly or endogenously).

  • Recording Setup: Establish a whole-cell patch-clamp configuration.

  • Compound Application:

    • Apply a P2X agonist (e.g., ATP or α,β-methylene ATP) to elicit an inward current.

    • To test for antagonism, pre-apply this compound (at ~1 µM) or a selective P2X1/P2X3 antagonist before co-application with the agonist.

  • Data Acquisition and Analysis: Record the current responses. A reduction in the peak current amplitude in the presence of the antagonist indicates blockade of the ion channel.

Expected Results:

  • This compound at concentrations around 1 µM should inhibit ATP-induced currents in cells expressing P2X1 or P2X3 receptors.

  • Selective P2X1 and P2X3 antagonists will block the currents in their respective receptor-expressing cells, serving as positive controls.

Visualizing Experimental Logic and Signaling Pathways

Diagram 1: Troubleshooting Workflow for this compound Off-Target Effects

A troubleshooting workflow to determine if an observed experimental effect is due to on-target P2Y2 activity or off-target P2X1/P2X3 activity of this compound.

Diagram 2: Differentiating P2Y2 and P2X1/P2X3 Signaling Pathways

G cluster_p2y2 P2Y2 Signaling cluster_p2x P2X1/P2X3 Signaling P2Y2 P2Y2 Receptor (Gq-coupled) PLC Phospholipase C (PLC) P2Y2->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release P2X P2X1/P2X3 Receptor (Ion Channel) Ion_influx Cation Influx (Na⁺, Ca²⁺) P2X->Ion_influx ATP ATP ATP->P2Y2 ATP->P2X

Simplified signaling pathways for P2Y2 versus P2X1/P2X3 receptors, highlighting the distinct mechanisms of intracellular calcium increase.

References

Best practices for storing and handling AR-C118925XX to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective P2Y2 receptor antagonist, AR-C118925XX, to ensure its stability and efficacy in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To maintain the long-term stability of solid this compound, it should be stored at -20°C. Under these conditions, the compound is stable for at least three years.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] When preparing for in vivo experiments, it is best to freshly prepare the working solution on the day of use.[1]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is soluble in aqueous buffer at pH 7.4 up to 124 μM and has been shown to be metabolically highly stable in human and mouse liver microsomes.[2][3] However, for prolonged experiments in aqueous media, it is advisable to prepare fresh dilutions from the DMSO stock solution to minimize potential degradation.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent, selective, and competitive antagonist of the P2Y2 receptor.[4][5] The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides like ATP and UTP. By blocking this receptor, this compound inhibits downstream signaling pathways.

Q5: How can I verify the activity of my this compound?

A5: The activity of this compound can be assessed using a calcium mobilization assay in cells expressing the P2Y2 receptor. As a competitive antagonist, this compound will cause a rightward shift in the concentration-response curve of a P2Y2 agonist (like ATP or UTP) without reducing the maximum response.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no antagonist activity observed. Compound Degradation: Improper storage (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles) may have led to the degradation of this compound.1. Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term stock solution storage). 2. Prepare a fresh stock solution from the solid compound. 3. Aliquot the new stock solution to minimize freeze-thaw cycles.
Precipitation of the Compound: The concentration of this compound in the final assay buffer may exceed its solubility, leading to precipitation and a lower effective concentration.1. Visually inspect the final solution for any precipitates. 2. If precipitation is suspected, consider reducing the final concentration of this compound. 3. Ensure the final DMSO concentration in your assay is low and consistent across experiments, as high concentrations can affect cell viability and compound solubility.
Incorrect Cell Line or Low Receptor Expression: The cell line used may not express the P2Y2 receptor or may have very low expression levels, resulting in a weak or undetectable response to P2Y2 agonists and antagonists.1. Confirm P2Y2 receptor expression in your chosen cell line using techniques like RT-PCR or western blotting. 2. Use a positive control cell line known to express the P2Y2 receptor.
Inconsistent results between experiments. Variability in Experimental Conditions: Inconsistent incubation times, cell densities, or agonist concentrations can lead to variable results.1. Standardize all experimental parameters, including cell seeding density, incubation times with the antagonist and agonist, and the final concentrations of all reagents. 2. Ensure thorough mixing of all solutions.
Potential for Photodegradation: While specific data for this compound is limited, related chemical structures can be sensitive to light.1. Protect the compound and its solutions from light by using amber vials and minimizing exposure to direct light during experiments.[1]
pH Sensitivity: The stability of the compound may be affected by the pH of the experimental buffer.1. Ensure the pH of your assay buffer is maintained at 7.4, where the compound is known to be soluble.[2][3]

Experimental Protocols

Calcium Mobilization Assay to Determine this compound Activity

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in a cell line expressing the P2Y2 receptor.

Materials:

  • Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • P2Y2 receptor agonist (e.g., ATP or UTP)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding: Seed the P2Y2 receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in the assay buffer.

    • Remove the cell culture medium and wash the cells once with the assay buffer.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution.

    • Prepare a range of concentrations of the P2Y2 agonist (e.g., ATP) in the assay buffer.

  • Antagonist Incubation:

    • After the dye loading incubation, wash the cells twice with the assay buffer.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Mobilization:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the P2Y2 agonist into the wells and continue to record the fluorescence for several minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the agonist concentration-response curves in the presence and absence of different concentrations of this compound.

    • A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP/UTP ATP/UTP P2Y2R P2Y2 Receptor ATP/UTP->P2Y2R Activates This compound This compound This compound->P2Y2R Inhibits Gq11 Gq/11 P2Y2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: P2Y2 Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow A Seed P2Y2-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Incubate with this compound (or vehicle) B->C D Measure baseline fluorescence C->D E Inject P2Y2 agonist (e.g., ATP) D->E F Measure peak fluorescence E->F G Analyze data and plot concentration-response curves F->G

References

Interpreting dose-response curves for AR-C118925XX.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C118925XX, a selective P2Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, competitive, and reversible antagonist of the P2Y2 purinergic receptor. Its primary mechanism of action is to block the binding of natural agonists, such as ATP and UTP, to the P2Y2 receptor, thereby inhibiting downstream signaling pathways. This inhibition prevents cellular responses mediated by P2Y2 activation, such as increases in intracellular calcium.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO. A stock solution in DMSO can be stored at -20°C for several months, though it is always best to refer to the manufacturer's specific recommendations. For in vivo experiments, it is recommended to prepare fresh solutions daily.

Q3: In which solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, its solubility is more limited. It is important to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all experimental conditions to avoid solvent effects.

Troubleshooting Dose-Response Curves

Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

Non-sigmoidal dose-response curves can arise from several factors:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous buffer, leading to a plateau or even a decrease in the observed inhibition. Visually inspect your solutions for any signs of precipitation.

  • Off-Target Effects: At concentrations significantly higher than its IC50 for the P2Y2 receptor, this compound may exhibit off-target effects, which can produce a complex dose-response relationship. It has been noted to block P2X1 and P2X3 receptors at concentrations around 1 μM.

  • Cellular Toxicity: High concentrations of the compound or the solvent (DMSO) may induce cytotoxicity, leading to a decrease in cell health and a non-specific drop in the measured response. It is crucial to determine the maximum tolerable concentration of both the compound and DMSO in your specific cell system.

  • Assay Artifacts: The specifics of your assay system, such as the substrate concentration in an enzymatic assay or the dye used in a fluorescence-based assay, can sometimes lead to non-ideal curve shapes.

Q5: I am seeing significant variability in my IC50 values for this compound between experiments. What are the potential causes?

Variability in IC50 values is a common issue and can be attributed to:

  • Cell Passage Number and Health: The expression level of the P2Y2 receptor and the overall health of the cells can change with increasing passage number. It is advisable to use cells within a defined passage number range for all experiments.

  • Agonist Concentration: The calculated IC50 value for a competitive antagonist like this compound is dependent on the concentration of the agonist used. Higher agonist concentrations will require higher concentrations of the antagonist to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50.

  • Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptor before adding the agonist. Similarly, the agonist stimulation time should be consistent.

  • Reagent Stability: Ensure that your stock solutions of this compound and the agonist (ATP or UTP) are fresh and have been stored correctly. ATP and UTP can be subject to degradation by ectonucleotidases present in cell cultures.

  • Assay Conditions: Minor variations in temperature, pH, and buffer composition can influence ligand binding and cellular responses.

Q6: I am not observing any inhibition of the agonist response with this compound. What should I check?

If this compound fails to inhibit the agonist-induced response, consider the following:

  • Compound Integrity: Verify the identity and purity of your this compound. If possible, confirm its activity in a validated positive control assay.

  • Receptor Expression: Confirm that your cell system expresses functional P2Y2 receptors. This can be done using techniques like RT-PCR, Western blot, or by observing a robust response to a known P2Y2 agonist.

  • Agonist Specificity: Ensure that the response you are measuring is indeed mediated by the P2Y2 receptor. If your cells express other purinergic receptors that are activated by your agonist, you may not see complete inhibition with a P2Y2-selective antagonist.

  • Competitive Nature of Antagonism: As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the agonist. Try reducing the agonist concentration to a level that gives a submaximal response (e.g., EC80).

  • Incorrect Dosing: Double-check your calculations and dilutions to ensure that you are adding the correct concentrations of this compound to your assay.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeAgonistCell LineParameterValueReference
Calcium MobilizationUTP1321N1-hP2Y2pA28.43
Mucin SecretionATP-γSBronchial Epithelial CellsIC501 µM
β-arrestin Translocation-In vitropA237.2-51.3 nM
Calcium MobilizationUTP (500 nM)1321N1 astrocytoma (human P2Y2)IC500.0721 ± 0.0124 µM
Calcium MobilizationATP (500 nM)1321N1 astrocytoma (human P2Y2)IC500.0574 ± 0.0196 µM
Calcium MobilizationUTP (500 nM)1321N1 astrocytoma (rat P2Y2)IC500.291 ± 0.047 µM

Experimental Protocols

Detailed Methodology: Calcium Mobilization Assay

This protocol is a general guideline for measuring P2Y2 receptor activation by monitoring changes in intracellular calcium concentration.

  • Cell Culture:

    • Plate cells expressing the P2Y2 receptor (e.g., 1321N1-hP2Y2) in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition:

    • During the dye-loading incubation, prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist (ATP or UTP) solution at a concentration that will give a submaximal response (e.g., EC80).

    • After incubation, gently wash the cells to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to record fluorescence intensity over time (e.g., at 485 nm excitation and 525 nm emission for Fluo-4).

    • Initiate the reading and, after establishing a stable baseline, inject the agonist solution into the wells.

    • Continue recording the fluorescence signal for a few minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq P2Y2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream Agonist ATP / UTP Agonist->P2Y2 Activates ARC This compound ARC->P2Y2 Inhibits

Caption: P2Y2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate Cells B Dye Loading (e.g., Fluo-4 AM) A->B C Pre-incubate with This compound B->C D Add Agonist (ATP/UTP) C->D E Measure Fluorescence D->E F Generate Dose-Response Curve E->F G Calculate IC50 F->G

Caption: General Experimental Workflow for a Calcium Mobilization Assay with this compound.

Troubleshooting_Logic Start No Inhibition Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Receptor Confirm P2Y2 Receptor Expression and Function Check_Compound->Check_Receptor If Compound OK Outcome_Bad Still No Inhibition Check_Compound->Outcome_Bad If Compound Bad Check_Agonist Check Agonist Concentration and Specificity Check_Receptor->Check_Agonist If Receptor OK Check_Receptor->Outcome_Bad If Receptor Bad Check_Assay Review Assay Conditions (incubation times, buffers) Check_Agonist->Check_Assay If Agonist OK Check_Agonist->Outcome_Bad If Agonist Bad Outcome_OK Inhibition Observed Check_Assay->Outcome_OK If All OK Check_Assay->Outcome_Bad If Assay Problem

Caption: Logical Flowchart for Troubleshooting Lack of Inhibition by this compound.

Ensuring reproducibility in experiments involving AR-C118925XX.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR-C118925XX. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and success of experiments involving this selective P2Y2 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no antagonist activity observed. 1. Improper Storage: The compound may have degraded due to incorrect storage conditions. 2. Incorrect Concentration: The concentration used may be too low to effectively antagonize the P2Y2 receptor in your specific experimental setup. 3. Cell Line Unresponsive: The cell line used may not express the P2Y2 receptor or may have low expression levels.1. Verify Storage: Ensure the compound has been stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] 2. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. Effective concentrations can range from 10 nM to 1 µM.[2] 3. Confirm Receptor Expression: Verify P2Y2 receptor expression in your cell line using techniques such as RT-qPCR or Western blotting.
Precipitation of the compound in media or buffer. 1. Poor Solubility: this compound has limited solubility in aqueous solutions.[3] 2. Incorrect Solvent for Stock Solution: The initial stock solution may not have been prepared correctly.1. Use Appropriate Solvents: Prepare a stock solution in DMSO (soluble up to 100 mM). For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 2. Prepare Fresh Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro assays, dilute the DMSO stock solution in your culture medium to the final desired concentration immediately before use.
Observed off-target effects. 1. High Concentration: At concentrations around 1 µM, this compound can exhibit antagonist activity at P2X1 and P2X3 receptors.[3] 2. Non-Specific Binding: The experimental system may be sensitive to non-specific effects of the compound.1. Use the Lowest Effective Concentration: Determine the minimal concentration required for P2Y2 receptor antagonism in your system to minimize the risk of off-target effects. 2. Include Proper Controls: Use appropriate vehicle controls and consider using a structurally different P2Y2 receptor antagonist as a comparator if available.
Variability in in vivo experimental results. 1. Inconsistent Dosing: Variability in the preparation and administration of the dosing solution. 2. Metabolic Instability: Although generally stable, species-specific metabolism could play a role.1. Standardize Dosing Preparation: Follow a consistent protocol for preparing the in vivo formulation, ensuring complete dissolution. Administer via a consistent route (e.g., intraperitoneal injection).[1][4] 2. Consider Pharmacokinetics: Be aware of the compound's pharmacokinetic profile. For extended studies, the stability of the in vivo formulation should be considered.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and competitive antagonist of the P2Y2 receptor.[2] The P2Y2 receptor is a G protein-coupled receptor activated by extracellular ATP and UTP.[5] By blocking this receptor, this compound inhibits downstream signaling pathways, such as the ATP-induced production of interleukin-6 (IL-6) and the phosphorylation of p38 MAP kinase.[1][4]

Q2: What is the recommended solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 100 mM.

Q3: How should I store this compound?

A3: For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][4] It is advisable to protect the compound and its solutions from light.[1]

Q4: What are the known off-target effects of this compound?

A4: While highly selective for the P2Y2 receptor, this compound has been shown to block P2X1 and P2X3 receptors at concentrations of approximately 1 µM.[3][6] At a concentration of 10 µM, it was found to be inactive against a panel of 37 other receptors.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been used in in vivo mouse models.[1][4] A common method of administration is intraperitoneal (i.p.) injection.[1][4] A suggested formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (vs. UTP)72.1 ± 12.4 nM1321N1 astrocytoma cells (human P2Y2 receptor)[7]
IC50 (vs. ATP)57.4 ± 19.6 nM1321N1 astrocytoma cells (human P2Y2 receptor)[7]
IC50 (vs. UTP)291 ± 47 nM1321N1 astrocytoma cells (rat P2Y2 receptor)[7]
IC50 (mucin secretion)1 µMBronchial epithelial cells
pA2 (β-arrestin translocation)37.2 - 51.3 nMIn vitro assay
pA2 8.43Not specified
Solubility in DMSO up to 100 mMN/A
Solubility in buffer (pH 7.4) 124 µMN/A[3]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay - Inhibition of ATP-Induced Signaling

This protocol provides a general workflow for assessing the inhibitory effect of this compound on ATP-induced cellular responses, such as p38 phosphorylation.

1. Cell Culture and Plating:

  • Culture your cell line of interest (known to express P2Y2 receptors) under standard conditions.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting) and allow them to adhere and reach the desired confluency (typically 70-80%).

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM).

  • Pre-incubate the cells with the this compound-containing medium or vehicle control (DMSO) for a specified period (e.g., 30-60 minutes).

3. Agonist Stimulation:

  • Prepare a stock solution of ATP in a suitable buffer (e.g., PBS).

  • Add ATP to the cell cultures to a final concentration known to elicit a response (e.g., 10-100 µM).

  • Incubate for a predetermined time to allow for the desired cellular response (e.g., 5-15 minutes for phosphorylation events).

4. Sample Collection and Analysis:

  • For Western blotting, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Proceed with standard Western blotting procedures to detect the phosphorylated form of the protein of interest (e.g., phospho-p38) and the total protein as a loading control.

Protocol 2: Calcium Imaging Assay

This protocol outlines the steps to measure the effect of this compound on ATP-induced intracellular calcium mobilization.

1. Cell Preparation:

  • Seed cells on glass-bottom dishes or plates suitable for microscopy.

  • Allow cells to adhere and grow to the appropriate confluency.

2. Fluorescent Dye Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.

  • Incubate the cells with the dye solution at 37°C for 30-60 minutes.

  • Wash the cells with the buffer to remove excess dye.

3. Compound Treatment and Imaging:

  • Place the dish/plate on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Perfuse the cells with buffer containing the vehicle control (DMSO) and acquire a baseline fluorescence reading.

  • Perfuse the cells with buffer containing the desired concentration of this compound and incubate for 5-10 minutes.

  • Stimulate the cells with ATP while continuously recording the fluorescence intensity.

  • Analyze the change in fluorescence over time to determine the intracellular calcium concentration.

Visualizations

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / UTP P2Y2R P2Y2 Receptor ATP->P2Y2R activates Gq Gq protein P2Y2R->Gq activates ARC This compound ARC->P2Y2R inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates IL6 IL-6 Production Ca_release->IL6 p38_MAPK p38 MAPK Phosphorylation PKC->p38_MAPK

Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Analytical Methods start Start: Cell Culture pretreatment Pre-treatment: This compound or Vehicle start->pretreatment stimulation Stimulation: ATP/UTP pretreatment->stimulation analysis Analysis stimulation->analysis western Western Blot (e.g., p-p38) analysis->western calcium Calcium Imaging (e.g., Fluo-4) analysis->calcium gene_expression RT-qPCR (e.g., IL-6 mRNA) analysis->gene_expression

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic issue Issue: Inconsistent/No Activity check_storage Check Storage (-20°C / -80°C, protected from light) issue->check_storage Is storage correct? check_concentration Check Concentration (Dose-response curve) check_storage->check_concentration Yes solution Resolution check_storage->solution No, correct storage check_receptor Verify P2Y2 Expression (RT-qPCR/Western) check_concentration->check_receptor Yes check_concentration->solution No, optimize concentration check_receptor->solution Yes check_receptor->solution No, use appropriate cell line

References

Validation & Comparative

A Comparative Guide to the Selectivity of P2Y2 Receptor Antagonists, Featuring AR-C118925XX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y2 receptor, a Gq protein-coupled receptor activated by ATP and UTP, has emerged as a promising therapeutic target for a range of conditions, including inflammation, cancer, and pain.[1] The development of selective antagonists is crucial for elucidating its physiological roles and for therapeutic intervention. This guide provides a comparative analysis of the selectivity of AR-C118925XX, a potent and selective P2Y2 antagonist, against other known P2Y2 antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by its endogenous agonists, ATP and UTP, initiates a downstream signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in many cellular responses.

cluster_membrane Plasma Membrane P2Y2R P2Y2 Receptor Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP/UTP ATP / UTP ATP/UTP->P2Y2R binds PIP2 PIP2 PIP2->PLC substrate Ca2+ Intracellular Ca2+ Release IP3->Ca2+ triggers Cellular_Response Cellular Response Ca2+->Cellular_Response

Caption: P2Y2 Receptor Signaling Pathway.

Quantitative Comparison of P2Y2 Antagonist Selectivity

The following table summarizes the available quantitative data for this compound and other P2Y2 antagonists. The data is primarily presented as pA2 values (a measure of antagonist potency) and IC50 values (the concentration of an inhibitor where the response is reduced by half).

AntagonistP2Y2P2Y1P2Y4P2Y6P2Y11Other P2Y SubtypesReference
This compound pA2 = 7.43 (Ca2+ assay)[2] pA2 = 7.29 (β-arrestin assay)[2] IC50 = 37.1 nM[3]>50-fold selectivity[2]>500-fold selectivity>50-fold selectivity[2]>50-fold selectivity[2]At least 50-fold selective over other mammalian P2Y receptor subtypes.[3][2][3]
Suramin Non-selective, micromolar potencyAntagonistAntagonistAntagonistAntagonistBroad-spectrum P2 antagonist[4]
Reactive Blue 2 Weak antagonistAntagonist---Non-selective P2Y antagonist[5]
Kaempferol IC50 = 6-19 µM----Specificity not fully determined[4]

Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes and highlights the superior selectivity of this compound.

Experimental Protocols

The determination of antagonist selectivity and potency relies on robust in vitro assays. The two primary methods cited in the characterization of P2Y2 antagonists are the intracellular calcium mobilization assay and the β-arrestin recruitment assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a hallmark of P2Y2 receptor activation.

cluster_workflow Calcium Mobilization Assay Workflow Cell_Culture 1. Culture cells expressing P2Y2 receptor Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Incubate cells with varying concentrations of the antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Stimulate cells with a P2Y2 agonist (e.g., UTP) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement 5. Measure changes in intracellular calcium via fluorescence plate reader Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine IC50 or pA2 values Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and incubated to allow for dye uptake.

  • Antagonist Incubation: After washing to remove excess dye, cells are incubated with various concentrations of the test antagonist (e.g., this compound) or vehicle control.

  • Agonist Stimulation & Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A P2Y2 receptor agonist (e.g., UTP or ATP) is added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.

  • Data Analysis: The antagonist's effect is quantified by measuring the inhibition of the agonist-induced calcium signal. IC50 values are calculated from the concentration-response curves. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[2]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, a key step in receptor desensitization and signaling.

cluster_workflow β-Arrestin Recruitment Assay Workflow Cell_Line 1. Use cells co-expressing P2Y2-PK and β-arrestin-EA fusion proteins Antagonist_Incubation 2. Incubate cells with varying concentrations of the antagonist Cell_Line->Antagonist_Incubation Agonist_Stimulation 3. Stimulate with a P2Y2 agonist Antagonist_Incubation->Agonist_Stimulation Complementation 4. Receptor activation leads to β-arrestin recruitment and enzyme fragment complementation Agonist_Stimulation->Complementation Signal_Detection 5. Add substrate and measure chemiluminescent signal Complementation->Signal_Detection Data_Analysis 6. Analyze data to determine antagonist potency Signal_Detection->Data_Analysis

Caption: Workflow for a β-Arrestin Recruitment Assay.

Detailed Methodology:

  • Cell Line: Utilize a cell line (e.g., U2OS) engineered to co-express the P2Y2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating: Plate the cells in a 96-well or 384-well white-walled assay plate.

  • Antagonist Incubation: Treat the cells with a dilution series of the antagonist or vehicle.

  • Agonist Stimulation: Add a P2Y2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Following incubation, add a detection reagent containing the substrate for the complemented enzyme. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the luminescent signal. Concentration-response curves are generated to calculate the pA2 value.[2]

Comparison of Selectivity Profiles

The selectivity of a P2Y2 antagonist is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding results and undesirable side effects.

cluster_selectivity Selectivity Profile Comparison This compound This compound High_Selectivity High Selectivity for P2Y2 This compound->High_Selectivity Minimal_Off_Target Minimal Off-Target Effects (at relevant concentrations) This compound->Minimal_Off_Target Other_Antagonists Suramin, Reactive Blue 2, etc. Low_Selectivity Low to Moderate Selectivity Other_Antagonists->Low_Selectivity Broad_Activity Broad Activity Across P2Y Subtypes and P2X Receptors Other_Antagonists->Broad_Activity

Caption: Logical Relationship of Antagonist Selectivity.

This compound stands out for its high selectivity for the P2Y2 receptor over other P2Y subtypes.[2][3] Studies have shown at least a 50-fold selectivity against a panel of other P2Y receptors.[2] In contrast, older antagonists like suramin and Reactive Blue 2 exhibit broad activity across multiple P2Y and even P2X receptor subtypes, making them unsuitable for studies requiring specific P2Y2 inhibition.[4][5] While flavonoids like kaempferol have shown some P2Y2 antagonistic activity, their selectivity profile has not been as extensively characterized.[4]

It is important to note that at higher concentrations (around 1 µM), AR-C118925 has been observed to block P2X1 and P2X3 receptors.[2] Researchers should consider this when designing experiments with high concentrations of the antagonist.

Conclusion

Based on the available experimental data, this compound is a highly potent and selective antagonist of the P2Y2 receptor. Its superior selectivity profile compared to older, non-selective antagonists like suramin and Reactive Blue 2 makes it an invaluable tool for investigating the specific roles of the P2Y2 receptor in health and disease. The detailed experimental protocols provided in this guide offer a foundation for the in vitro characterization of P2Y2 antagonists, enabling researchers to make informed decisions in their pharmacological studies.

References

A Comparative Guide to P2Y2 Receptor Antagonists: AR-C118925XX vs. Suramin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR-C118925XX and suramin for inhibiting P2Y2 receptor signaling, supported by experimental data. This document delves into the specifics of their potency, selectivity, and the experimental methodologies used to characterize these compounds, offering a clear perspective for selecting the appropriate antagonist for P2Y2 receptor research.

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. The development of potent and selective antagonists is crucial for dissecting its roles and for potential therapeutic interventions. This guide focuses on two such antagonists: the highly selective this compound and the non-selective agent, suramin.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and suramin, highlighting their distinct pharmacological profiles as P2Y2 receptor antagonists.

CompoundPotency (pA2) at P2Y2 ReceptorAssay TypeCell LineReference
This compound 8.43Calcium MobilizationNot Specified
8.30 (Schild analysis)Intracellular Ca2+ Measurement1321N1-hP2Y2
37.2 nMCalcium Mobilization1321N1 astrocytoma[1][2][3]
51.3 nMβ-arrestin TranslocationNot Specified[1][2][3]
Suramin ~4.32 (apparent pA2)Phospholipase C stimulationh-P2U-1321N1 (human P2Y2)[4]
CompoundSelectivityReference
This compound Inactive against a panel of 37 other receptors at 10 μM. At least 50-fold selective for P2Y2 over other mammalian P2Y receptor subtypes, with some activity at P2X1 and P2X3 receptors at ~1 μM.[1][2][3] Had no effect at recombinant hP2Y1, hP2Y4, rP2Y6, or hP2Y11 receptors at 1 μM.[5][1][2][3][5]
Suramin Non-selective P2 receptor antagonist, also showing activity at other receptors.[4][6] A suramin-derived compound, NF272, was found to be a competitive but non-selective P2Y2 receptor antagonist.[7][4][6][7]

P2Y2 Receptor Signaling Pathway and Inhibition

The activation of the P2Y2 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical Gq-mediated signaling pathway and the points of inhibition by this compound and suramin.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Antagonists ATP/UTP ATP/UTP P2Y2R P2Y2 Receptor ATP/UTP->P2Y2R Agonist Binding Gq Gαq P2Y2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Ca²⁺ (cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activation Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) Ca_cyto->Downstream PKC->Downstream ARC This compound ARC->P2Y2R Competitive Antagonist Suramin Suramin Suramin->P2Y2R Non-selective Antagonist

P2Y2 receptor signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are summaries of the key experimental protocols used to characterize this compound and suramin.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing the function of Gq-coupled receptors like P2Y2.

Objective: To measure the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration.

General Protocol:

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) or other suitable cell lines are stably transfected to express the human P2Y2 receptor. Cells are cultured in appropriate media and conditions until they form a confluent monolayer in 96-well or 384-well plates.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., HBSS with HEPES). The dye is cell-permeable and becomes fluorescent upon binding to free intracellular calcium.

  • Antagonist Incubation: After dye loading and washing, cells are incubated with varying concentrations of the antagonist (this compound or suramin) or vehicle control for a specified period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR). The agonist (e.g., UTP or ATP) is added to the wells, and the resulting change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically.

  • Data Analysis: The antagonist's potency is determined by analyzing the concentration-response curves. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift in the agonist concentration-response curve at different antagonist concentrations to determine the pA2 value.

β-Arrestin Recruitment/Translocation Assay

This assay measures the interaction of β-arrestin with the activated P2Y2 receptor, a key step in receptor desensitization and internalization.

Objective: To quantify the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the P2Y2 receptor.

General Protocol:

  • Cell Line: A cell line is engineered to co-express the P2Y2 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary reporter fragment.

  • Cell Plating: Cells are seeded in microplates and cultured overnight.

  • Compound Incubation: Cells are incubated with various concentrations of the antagonist (e.g., this compound) or vehicle.

  • Agonist Stimulation: An agonist (e.g., UTP) is added to stimulate the P2Y2 receptor.

  • Signal Detection: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two reporter fragments into close proximity. This results in the reconstitution of the active reporter enzyme, which then acts on a substrate to produce a detectable signal (e.g., chemiluminescence or fluorescence). The intensity of the signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced signal. Potency is typically expressed as an IC50 or pA2 value.

Experimental Workflow Diagram

The logical flow of a typical antagonist characterization study is depicted below.

Experimental_Workflow start Start: Characterize P2Y2 Antagonist cell_prep Prepare P2Y2-expressing cell line start->cell_prep calcium_assay Perform Intracellular Calcium Mobilization Assay cell_prep->calcium_assay arrestin_assay Perform β-Arrestin Recruitment Assay cell_prep->arrestin_assay data_analysis Analyze Concentration-Response Data (IC50, pA2, Schild Plot) calcium_assay->data_analysis arrestin_assay->data_analysis selectivity_screen Screen against other P2Y and off-target receptors data_analysis->selectivity_screen conclusion Conclusion: Determine Potency and Selectivity selectivity_screen->conclusion

Workflow for P2Y2 receptor antagonist characterization.

Conclusion

The experimental data clearly demonstrate that This compound is a potent and highly selective competitive antagonist of the P2Y2 receptor. Its nanomolar potency and high selectivity make it an invaluable tool for in vitro and in vivo studies aimed at elucidating the specific functions of the P2Y2 receptor.

In contrast, suramin is a non-selective P2 receptor antagonist with significantly lower potency at the P2Y2 receptor. Its utility in specifically studying P2Y2 receptor signaling is limited due to its broad activity profile. However, it may be useful in initial studies to probe for the general involvement of P2 receptors before employing more selective antagonists like this compound.

For researchers requiring precise and targeted inhibition of P2Y2 receptor signaling, this compound is the superior choice. The selection of the appropriate antagonist should be guided by the specific experimental goals, with careful consideration of the required potency and selectivity.

References

Head-to-head comparison of AR-C118925XX and MRS2578.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Purinergic Signaling

For researchers navigating the complex landscape of purinergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed head-to-head comparison of two widely used antagonists, AR-C118925XX and MRS2578, which target distinct P2Y receptors. This objective analysis, supported by experimental data, aims to facilitate informed decisions in experimental design for professionals in academic research and drug development.

At a Glance: Key Antagonist Properties

FeatureThis compoundMRS2578
Primary Target P2Y₂ ReceptorP2Y₆ Receptor
Mechanism of Action Competitive Antagonist[1]Non-competitive/Insurmountable Antagonist[2]
Potency (Human) pA₂ = 8.43[3][4]IC₅₀ = 37 nM[5][6][7][8]
Potency (Rat) -IC₅₀ = 98 nM[5][6][8]
Selectivity High selectivity for P2Y₂ over other P2Y and a panel of 37 other receptors.[3][4][7]High selectivity for P2Y₆ over P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors.[5][6][7][8]
Key Applications Inhibition of ATP/UTP-mediated signaling, inflammation, cancer, fibrosis research.[9][10]Inhibition of UDP-mediated signaling, neuroinflammation, phagocytosis, cancer research.[6]

In-Depth Pharmacological Profiles

This compound: A Selective P2Y₂ Receptor Antagonist

This compound is a potent and selective competitive antagonist of the P2Y₂ receptor.[1][3][4] Its competitive nature means it reversibly binds to the same site as the endogenous agonists, ATP and UTP, thereby inhibiting receptor activation.[1]

Quantitative Analysis of this compound Activity:

ParameterSpeciesValueAssayReference
pA₂Human8.43Functional Assay[3][4]
pA₂ (Calcium Assay)Human-37.2 nM[7]
pA₂ (β-arrestin Assay)Human-51.3 nM[7]
IC₅₀ (Mucin Secretion)-1 µMBronchial Epithelial Cells[3][4]

Selectivity Profile:

This compound exhibits high selectivity for the P2Y₂ receptor. At a concentration of 1 µM, it showed no significant activity at human P2Y₁, P2Y₄, or P2Y₁₁ receptors, or rat P2Y₆ receptors.[1] Further studies have shown it to be inactive against a panel of 37 other receptors at a concentration of 10 µM.[3][4] Some off-target effects have been noted at higher concentrations, with blocking activity at P2X₁ and P2X₃ receptors at approximately 1 µM.[7]

MRS2578: A Potent P2Y₆ Receptor Antagonist

MRS2578 is a selective and potent antagonist of the P2Y₆ receptor, which is activated by the endogenous ligand UDP.[5][6][7][8] It is characterized as a non-surmountable antagonist, suggesting a non-competitive mechanism of action.[2]

Quantitative Analysis of MRS2578 Activity:

ParameterSpeciesValueAssayReference
IC₅₀Human37 nMFunctional Assay[5][6][7][8]
IC₅₀Rat98 nMFunctional Assay[5][6][8]

Selectivity Profile:

MRS2578 demonstrates marked selectivity for the P2Y₆ receptor. It displays insignificant activity at P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors, with IC₅₀ values greater than 10 µM for these subtypes.[5][6][7]

Signaling Pathways

The distinct receptor targets of this compound and MRS2578 translate to the modulation of different intracellular signaling cascades.

P2Y_Signaling cluster_0 P2Y₂ Receptor Signaling cluster_1 P2Y₆ Receptor Signaling ATP/UTP ATP/UTP P2Y2R P2Y2R ATP/UTP->P2Y2R Gq/11 Gq/11 P2Y2R->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Downstream Effects 1 Inflammation, Cell Proliferation, Ion Transport Ca2+->Downstream Effects 1 PKC->Downstream Effects 1 This compound This compound This compound->P2Y2R UDP UDP P2Y6R P2Y6R UDP->P2Y6R Gq/11_2 Gq/11 P2Y6R->Gq/11_2 PLC_2 PLC Gq/11_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 DAG_2 DAG PLC_2->DAG_2 Ca2+_2 Ca2+ IP3_2->Ca2+_2 PKC_2 PKC DAG_2->PKC_2 Downstream Effects 2 Phagocytosis, Cytokine Release, Apoptosis Ca2+_2->Downstream Effects 2 NF-kB NF-kB PKC_2->NF-kB NF-kB->Downstream Effects 2 MRS2578 MRS2578 MRS2578->P2Y6R

Figure 1. Signaling pathways of P2Y₂ and P2Y₆ receptors and points of inhibition.

Experimental Methodologies

The characterization of this compound and MRS2578 relies on a variety of in vitro assays to determine their potency and selectivity. Below are representative protocols for key experiments.

Calcium Mobilization Assay for this compound

This assay is a cornerstone for evaluating the functional antagonism of Gq-coupled receptors like P2Y₂.

Calcium_Mobilization_Workflow Cell Seeding Seed 1321N1-hP2Y₂ cells in 96-well plates Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell Seeding->Dye Loading Antagonist Incubation Pre-incubate cells with varying concentrations of This compound Dye Loading->Antagonist Incubation Agonist Stimulation Stimulate with a P2Y₂ agonist (e.g., UTP or ATP) Antagonist Incubation->Agonist Stimulation Fluorescence Measurement Measure changes in intracellular calcium via fluorescence (e.g., FLIPR) Agonist Stimulation->Fluorescence Measurement Data Analysis Construct dose-response curves and calculate pA₂ values Fluorescence Measurement->Data Analysis

Figure 2. Workflow for a typical calcium mobilization assay.

Protocol Outline:

  • Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human P2Y₂ receptor are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Antagonist Pre-incubation: The dye-containing buffer is replaced with a buffer containing various concentrations of this compound or vehicle control, and the cells are incubated for a defined period.

  • Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken before the addition of a P2Y₂ receptor agonist (e.g., UTP). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time using an instrument such as a FlexStation or FLIPR.

  • Data Analysis: The agonist dose-response curves in the presence and absence of the antagonist are plotted to determine the Schild plot and calculate the pA₂ value, which quantifies the antagonist's potency.

NF-κB Reporter Assay for MRS2578

This assay is employed to assess the downstream consequences of P2Y₆ receptor blockade, particularly in inflammatory signaling.

NFkB_Reporter_Workflow Cell Transfection Transfect HMEC-1 cells with an NF-κB luciferase reporter plasmid Cell Seeding Seed transfected cells in multi-well plates Cell Transfection->Cell Seeding Antagonist Treatment Treat cells with varying concentrations of MRS2578 Cell Seeding->Antagonist Treatment Stimulation Stimulate with an inflammatory agent (e.g., TNF-α) or P2Y₆ agonist (UDP) Antagonist Treatment->Stimulation Lysis and Luciferase Assay Lyse cells and measure luciferase activity Stimulation->Lysis and Luciferase Assay Data Analysis Determine the IC₅₀ of MRS2578 for NF-κB activation Lysis and Luciferase Assay->Data Analysis

Figure 3. General workflow for an NF-κB reporter gene assay.

Protocol Outline:

  • Cell Line and Reporter Construct: A suitable cell line, such as human microvascular endothelial cells (HMEC-1), is transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Cell Treatment: Transfected cells are seeded in multi-well plates and treated with different concentrations of MRS2578 for a specified duration.

  • Stimulation: The cells are then stimulated with a known activator of the NF-κB pathway, such as TNF-α, or a P2Y₆ agonist like UDP, to induce reporter gene expression.

  • Luciferase Assay: Following stimulation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The inhibitory effect of MRS2578 on stimulated NF-κB activity is quantified, and the IC₅₀ value is calculated from the dose-response curve.

Conclusion

This compound and MRS2578 are indispensable tools for dissecting the roles of P2Y₂ and P2Y₆ receptors in health and disease. Their high potency and selectivity make them valuable for in vitro and in vivo studies. This compound, as a competitive antagonist, is ideal for studying the direct competition with endogenous ligands at the P2Y₂ receptor. In contrast, the non-competitive nature of MRS2578 at the P2Y₆ receptor offers a different mode of pharmacological inhibition. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is crucial for the accurate interpretation of experimental results and the advancement of research in the field of purinergic signaling.

References

Validating P2Y2 Receptor Knockdown with AR-C118925XX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated equipotently by the extracellular nucleotides ATP and UTP.[1] Its activation triggers a cascade of intracellular signaling events involved in diverse physiological and pathological processes, including inflammation, wound healing, cell migration, and cancer progression.[2][3][4] Given its broad involvement in disease, the P2Y2 receptor is an attractive therapeutic target.

P2Y2 Receptor Signaling Pathway

Upon binding of ATP or UTP, the P2Y2 receptor primarily couples to Gαq/11 proteins.[2][5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The subsequent increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade like ERK1/2.[6][8]

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gαq/11 P2Y2->Gq activates PLC PLC IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Gq->PLC activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC activates Ca_ER->PKC activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Response Cellular Responses (Migration, Proliferation, Cytokine Release) MAPK->Response Ligand ATP / UTP Ligand->P2Y2 activates

Caption: P2Y2 receptor canonical signaling pathway.

Experimental Logic for Knockdown Validation

The core principle of this validation strategy is to demonstrate that both genetic knockdown of the P2Y2 receptor and pharmacological blockade with AR-C118925XX produce the same inhibitory effect on a specific agonist-induced cellular response. This congruence provides strong evidence that the observed effect is truly mediated by the P2Y2 receptor and not due to off-target effects of the knockdown reagent.

Validation_Workflow cluster_Control Positive Control cluster_Knockdown Genetic Approach cluster_Pharma Pharmacological Approach WT_Agonist Wild-Type Cells + P2Y2 Agonist (ATP/UTP) Response_Max Maximal Cellular Response WT_Agonist->Response_Max KD_Agonist P2Y2 Knockdown Cells (siRNA/shRNA) + P2Y2 Agonist Response_Inhibited_KD Inhibited Response KD_Agonist->Response_Inhibited_KD Validation Validation Confirmed Response_Inhibited_KD->Validation Result matches WT_Antagonist_Agonist Wild-Type Cells + this compound + P2Y2 Agonist Response_Inhibited_Pharma Inhibited Response WT_Antagonist_Agonist->Response_Inhibited_Pharma Response_Inhibited_Pharma->Validation Result matches

Caption: Logical workflow for validating P2Y2 knockdown.

Data Presentation: Comparing Knockdown and Antagonist Effects

The following tables summarize experimental data from studies utilizing P2Y2 receptor knockdown and the antagonist this compound.

Table 1: Effect on P2Y2 Receptor Expression and Signaling

MethodTarget Cell LineMeasurementResultReference
siRNA Knockdown Prostate Cancer Cells (2B4, 1E8)P2Y2 Protein LevelProminently reduced expression confirmed by Western Blot.[9]
siRNA Knockdown Prostate Cancer Cells (2B4, 1E8)ATP-induced ERK1/2 PhosphorylationSignificantly suppressed compared to control siRNA.[9]
This compound Human AdipocytesResting Cytoplasmic Ca2+Significantly reduced, suggesting blockade of constitutive activity.[10]
This compound Human Vascular Endothelial CellsUTP-induced Ca2+ MobilizationConcentration-dependent rightward shift of the UTP dose-response curve.[11]

Table 2: Effect on Cellular Functions

MethodTarget Cell LineMeasurementResultReference
siRNA Knockdown Breast Cancer Cells (MCF-7, MDA-MB-231)ATP-mediated Cell MigrationSignificantly inhibited.[12]
siRNA Knockdown Breast Cancer Cells (MCF-7, MDA-MB-231)ATP-mediated Cell InvasionSignificantly inhibited.[12]
siRNA Knockdown Human Umbilical Vein Endothelial Cells (HUVECs)Agonist-induced Actin Stress Fiber FormationAttenuated compared to scrambled siRNA control.[13]
This compound Human Bronchial Epithelial CellsATP-γS-induced Mucin SecretionInhibited with an IC50 of 1 μM.[14][15]
This compound Systemic Sclerosis Dermal FibroblastsATP-induced IL-6 ProductionSignificantly reduced.[16][17]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative protocols for key experiments.

Protocol 1: P2Y2 Receptor Knockdown using siRNA
  • Cell Seeding: Seed cells (e.g., 2x10^5 cells/well in a 6-well plate) in antibiotic-free medium and grow overnight to reach 60-70% confluency.

  • Transfection Complex Preparation: For each well, dilute P2Y2-specific siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells dropwise.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest cells to assess P2Y2 mRNA levels by quantitative RT-PCR (qRT-PCR) and protein levels by Western blotting.[9][12]

Protocol 2: Western Blotting for Protein Expression/Phosphorylation
  • Cell Lysis: After treatment (e.g., knockdown or antagonist incubation followed by agonist stimulation), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-P2Y2, anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][18]

Protocol 3: Intracellular Calcium Mobilization Assay
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Wash cells with a buffer (e.g., HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) for 45-60 minutes at 37°C in the dark.[11]

  • Antagonist Treatment: For antagonist validation, add this compound at various concentrations and incubate for 15-30 minutes.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the P2Y2 agonist (ATP or UTP) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium concentration. Plot dose-response curves to determine EC50 values for the agonist in the presence and absence of the antagonist.[11]

Protocol 4: Cell Migration Assay (Transwell/Boyden Chamber)
  • Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours. If testing knockdown, use cells 48 hours post-transfection.

  • Assay Setup: Resuspend cells in serum-free medium. If testing the antagonist, add this compound to the cell suspension. Place 100-200 µL of the cell suspension into the upper chamber of a Transwell insert (typically with an 8 µm pore size).

  • Chemoattractant: Fill the lower chamber with medium containing the P2Y2 agonist (e.g., 100 µM ATP) as a chemoattractant.[12]

  • Incubation: Incubate the plate for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).

  • Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several fields of view under a microscope.[12]

References

AR-C118925XX: A Comparative Analysis of its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying P2Y2-mediated signaling in various physiological and pathological processes, including inflammation, cancer, and renal diseases.[1][2][3] This guide provides a comprehensive overview of the cross-reactivity profile of this compound against other purinergic receptors, supported by experimental data and detailed methodologies.

Comparative Selectivity Profile

This compound demonstrates remarkable selectivity for the P2Y2 receptor over other purinergic receptor subtypes. The following table summarizes its activity at various receptors, highlighting its specificity.

Receptor SubtypeSpeciesLigand/AgonistAssay TypeThis compound ActivityReference
P2Y2 HumanUTPCalcium MobilizationpA2 = 8.43
P2Y2 HumanUTPβ-arrestin TranslocationpA2 = 37.2-51.3 nM[4]
P2Y1HumanADPCalcium MobilizationNo effect at 1 µM[5]
P2Y4HumanUTPCalcium Mobilization>500-fold selectivity over P2Y2[4]
P2Y6RatUDPCalcium MobilizationNo effect at 1 µM[5]
P2Y11HumanATPγSCalcium MobilizationNo effect at 1 µM[5]
P2X1---Blocked at ~1 µM[6][7]
P2X3---Blocked at ~1 µM[6][7]
Other Receptors---Inactive against a panel of 37 other receptors at 10 µM

Key Findings:

  • This compound is a highly potent and selective competitive antagonist of the P2Y2 receptor.[5]

  • It exhibits at least 50-fold selectivity for the P2Y2 receptor over other mammalian P2Y receptor subtypes.[4]

  • While highly selective within the P2Y family, this compound can inhibit P2X1 and P2X3 receptors at micromolar concentrations.[6][7]

  • The compound was found to be inactive against a broad panel of 37 other receptors at a concentration of 10 µM, underscoring its specific mode of action.

Signaling Pathways

The P2Y2 receptor primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. This compound competitively antagonizes this pathway.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_UTP ATP / UTP P2Y2R P2Y2 Receptor ATP_UTP->P2Y2R Activates Gq Gαq P2Y2R->Gq Activates beta_arrestin β-arrestin Translocation P2Y2R->beta_arrestin Induces PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces AR_C This compound AR_C->P2Y2R Inhibits Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: P2Y2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cross-reactivity profile of this compound.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq-coupled receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells 1. Seed cells expressing the target receptor (e.g., 1321N1-hP2Y2) Load_Dye 2. Load cells with a calcium-sensitive dye (e.g., Cal-520) Seed_Cells->Load_Dye Incubate_Antagonist 3. Incubate cells with varying concentrations of This compound Load_Dye->Incubate_Antagonist Add_Agonist 4. Add a specific agonist (e.g., UTP) to stimulate the receptor Incubate_Antagonist->Add_Agonist Measure_Fluorescence 5. Measure the change in fluorescence intensity over time Add_Agonist->Measure_Fluorescence Analyze_Data 6. Calculate dose-response curves and determine pA2 values Measure_Fluorescence->Analyze_Data

Caption: Workflow for a Calcium Mobilization Assay to Determine Antagonist Potency.

Detailed Steps:

  • Cell Culture: Human astrocytoma 1321N1 cells stably expressing the human P2Y2 receptor (1321N1-hP2Y2) are cultured in appropriate media.[7]

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Cal-520, according to the manufacturer's instructions.[5]

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

  • Agonist Stimulation: A P2Y2 receptor agonist, such as UTP, is added to the wells to induce a calcium response.[5]

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: The antagonist's potency is determined by constructing concentration-response curves and calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

β-Arrestin Translocation Assay

This assay assesses the antagonist's ability to block agonist-induced recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and signaling.

Experimental Steps:

  • Cell Line: A cell line co-expressing the P2Y2 receptor fused to a luciferase fragment and β-arrestin fused to the complementary fragment is used.

  • Antagonist Treatment: Cells are treated with different concentrations of this compound.

  • Agonist Stimulation: A P2Y2 agonist is added to stimulate the receptor.

  • Luminescence Detection: Upon agonist-induced β-arrestin recruitment, the luciferase fragments come into proximity, generating a luminescent signal that is measured with a luminometer.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the luminescent signal and calculating the pA2 value.[6][7]

Conclusion

This compound is a highly selective and potent antagonist of the P2Y2 receptor. Its minimal cross-reactivity with other P2Y receptor subtypes makes it an excellent pharmacological tool for elucidating the specific roles of the P2Y2 receptor in health and disease. Researchers should, however, be mindful of its potential off-target effects on P2X1 and P2X3 receptors at higher concentrations. The provided experimental protocols offer a foundation for the in vitro characterization of this and other purinergic receptor antagonists.

References

Comparative Efficacy of AR-C118925XX and Other Non-Nucleotide P2Y2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the inhibitory potency of AR-C118925XX in comparison to other selective non-nucleotide antagonists targeting the P2Y2 receptor reveals its high efficacy. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is a promising therapeutic target for a variety of conditions, including chronic inflammation, cancer, and pain.[1] The development of potent and selective antagonists is crucial for validating its role in these pathologies and for advancing novel therapeutics. This compound has emerged as a potent, selective, and competitive antagonist of the P2Y2 receptor.[2][3] This report details a comparative analysis of this compound with other non-nucleotide P2Y2 antagonists, presenting key efficacy data and the experimental protocols used to generate them.

Efficacy Comparison of Non-Nucleotide P2Y2 Antagonists

The inhibitory potency of this compound and other non-nucleotide P2Y2 antagonists has been evaluated in various in vitro assays. The following table summarizes the reported IC50 and pA2 values, providing a quantitative comparison of their efficacy. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

CompoundAssay TypeAgonistCell LineIC50 (nM)pA2Reference
This compound Calcium MobilizationUTP1321N1-hP2Y272.1 ± 12.47.43[4]
This compound Calcium MobilizationATP1321N1-hP2Y257.4 ± 19.6-[4]
This compound β-Arrestin TranslocationUTP1321N1-hP2Y2-7.29[2][4]
Kaempferol Calcium MobilizationUTP-6,000 - 19,000-[5]
Benzothiazole Scaffold (cpd 19) Calcium MobilizationUTP1321N1-P2Y2R9,260-[2]
Thiazine Scaffold (cpd 20) Calcium MobilizationUTP1321N1-P2Y2R9,870-[2]
Thiazepine Scaffold (cpd 21) Calcium MobilizationUTP1321N1-P2Y2R10,900-[2]
Benzenesulfonate (cpd 22) Calcium MobilizationATP/UTPP2Y2R-1321N13,430-[2]
Benzenesulfonate (cpd 23) Calcium MobilizationATP/UTPP2Y2R-1321N13,170-[2]
Benzenesulfonate (cpd 24) Calcium MobilizationATP/UTPP2Y2R-1321N13,010-[2]

Note: IC50 is the half maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP/UTP P2Y2 P2Y2 Receptor ATP->P2Y2 Gq11 Gq/11 P2Y2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC co-activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

P2Y2 receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y2 receptor agonist.

Materials:

  • Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor (1321N1-hP2Y2).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • P2Y2 receptor agonist (e.g., UTP or ATP).

  • Test compounds (P2Y2 antagonists).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed 1321N1-hP2Y2 cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the test compounds (antagonists) at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the P2Y2 agonist (e.g., UTP at its EC80 concentration) to all wells simultaneously using the instrument's liquid handler.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm immediately before and after agonist addition, with kinetic readings for a defined period.

  • Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow A Seed 1321N1-hP2Y2 cells in microplate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 1 hour C->D E Add test antagonists D->E F Incubate for 15-30 min E->F G Add P2Y2 agonist (UTP/ATP) F->G H Measure fluorescence change (FLIPR) G->H I Calculate % inhibition and IC50 values H->I

Calcium mobilization assay workflow.
β-Arrestin Translocation Assay

This assay quantifies the recruitment of β-arrestin to the activated P2Y2 receptor, a key step in receptor desensitization and signaling.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the P2Y2 receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) (e.g., PathHunter® β-Arrestin cells from DiscoverX).

  • Cell plating reagent.

  • P2Y2 receptor agonist (e.g., UTP).

  • Test compounds (P2Y2 antagonists).

  • PathHunter® Detection Reagents.

  • White, solid-bottom 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the microplate at the recommended density and incubate overnight.

  • Compound Addition: Add the test compounds (antagonists) at various concentrations to the wells.

  • Agonist Stimulation: Add the P2Y2 agonist (e.g., UTP at its EC80 concentration) to the wells and incubate for 90 minutes at 37°C.

  • Signal Detection: Add the PathHunter® Detection Reagents to each well and incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced luminescent signal. IC50 or pA2 values are calculated from the concentration-response curves.

Beta_Arrestin_Workflow A Plate PathHunter® cells (P2Y2-PK & β-arrestin-EA) B Incubate overnight A->B C Add test antagonists B->C D Add P2Y2 agonist (UTP) C->D E Incubate for 90 min D->E F Add PathHunter® Detection Reagents E->F G Incubate for 60 min F->G H Measure luminescence G->H I Calculate antagonist potency (IC50 or pA2) H->I

β-arrestin translocation assay workflow.

References

Using AR-C118925XX to confirm the role of P2Y2 in a specific cell line.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AR-C118925XX, a selective P2Y2 receptor antagonist, with other pharmacological tools used to investigate the role of the P2Y2 receptor in a specific cell line. We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid in your research.

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is implicated in a wide range of physiological and pathological processes, including inflammation, cell migration, and cancer progression.[1] Elucidating its specific function in a given cell line is crucial for understanding its role in disease and for the development of novel therapeutics. This compound is a potent and selective tool for this purpose.[2][3]

Performance Comparison of P2Y2 Receptor Modulators

Effective validation of P2Y2 receptor function relies on the use of specific agonists and antagonists. This section compares this compound with other commonly used compounds.

P2Y2 Receptor Antagonists

This compound stands out as a potent, selective, and competitive antagonist of the P2Y2 receptor. Its high selectivity minimizes off-target effects, providing more reliable data. In contrast, older antagonists like Suramin are non-selective and can interact with other P2Y and P2X receptor subtypes.[2][4]

CompoundTypePotency (Human)SelectivityReference
This compound Selective P2Y2 AntagonistpA2 = 8.43High; inactive against a panel of 37 other receptors at 10 µM. At least 50-fold selective over other mammalian P2Y receptors.[5]
SuraminNon-selective P2 AntagonistModerately potent P2Y2 inhibitorLow; also inhibits P2Y11 and other P2Y and P2X receptors.[2][4]
Reactive Blue 2 (RB-2)Non-selective P2Y AntagonistPotent inhibitor of several P2YRsLow; also antagonizes some P2X receptors.[2]
MRS2578Selective P2Y6 AntagonistIC50 = 37 nM (for P2Y6)High for P2Y6; insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. Used as a negative control for P2Y2.[6][7]
P2Y2 Receptor Agonists

To confirm that the effects of this compound are due to P2Y2 receptor blockade, specific agonists are used to elicit a response that can then be inhibited. ATP and UTP are the endogenous agonists for the P2Y2 receptor, activating it with similar potency.[8][9][10] For greater selectivity, synthetic agonists like 2-ThioUTP can be employed.

CompoundTypePotency (Human)NotesReference
ATP (Adenosine Triphosphate)Endogenous P2Y2 AgonistEC50 ≈ 1.5–5.8 µMAlso activates other P2Y and P2X receptors.[9][10][11]
UTP (Uridine Triphosphate)Endogenous P2Y2 AgonistEC50 ≈ 1.5–5.8 µMMore selective for P2Y2 and P2Y4 compared to ATP.[8][9][10]
2-ThioUTPSelective P2Y2 AgonistEC50 = 0.035 µMPotent and selective for P2Y2 over P2Y4 and P2Y6.[12][13]

Experimental Protocols for P2Y2 Receptor Confirmation

To validate the role of the P2Y2 receptor in a cell line using this compound, a series of experiments are typically performed. These include assessing changes in cell signaling, such as intracellular calcium mobilization and protein phosphorylation, as well as functional outcomes like cell viability.

Calcium Imaging for P2Y2 Receptor Activation

Activation of the Gq-coupled P2Y2 receptor leads to an increase in intracellular calcium ([Ca2+]i). This can be measured using fluorescent calcium indicators like Fura-2 AM.

Protocol:

  • Cell Preparation: Plate cells on coverslips and allow them to adhere.

  • Dye Loading: Incubate the cells with Fluo-4 AM (2 µM) at 37°C for 30 minutes.[14]

  • Washing: Wash the cells to remove unincorporated dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding any compounds.

  • Antagonist Pre-incubation: To test for inhibition, pre-incubate the cells with this compound (e.g., 1 µM) for a designated period.

  • Agonist Stimulation: Add a P2Y2 agonist (e.g., UTP or 2-ThioUTP) and record the change in fluorescence over time.

  • Data Analysis: Quantify the change in [Ca2+]i in response to the agonist in the presence and absence of the antagonist. A significant reduction in the calcium response in the presence of this compound indicates P2Y2 receptor-mediated signaling.

Western Blot for Downstream Signaling (p38 MAPK Phosphorylation)

P2Y2 receptor activation can lead to the phosphorylation of downstream signaling proteins like p38 MAPK.[15][16] Western blotting can be used to detect the phosphorylated (activated) form of p38.

Protocol:

  • Cell Treatment: Treat cells with the P2Y2 agonist (e.g., ATP) in the presence or absence of a pre-incubation with this compound. Include an untreated control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.[17]

    • Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Normalization: Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.[19] A decrease in the ratio of phospho-p38 to total p38 in the presence of this compound suggests P2Y2-mediated activation of this pathway.

Cell Viability Assay

Depending on the cell line and context, P2Y2 receptor signaling can influence cell proliferation and survival. A cell viability assay, such as the MTT assay, can be used to assess these effects.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of a P2Y2 agonist, this compound, or a combination of both. Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. A reversal of the agonist-induced effect on cell viability by this compound points to the involvement of the P2Y2 receptor.

Visualizing P2Y2-Mediated Processes

Diagrams generated using Graphviz (DOT language) can help to visualize the complex signaling pathways and experimental logic.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Couples PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC p38 p38 MAPK PKC->p38 Activates Downstream Downstream Effects p38->Downstream ATP_UTP ATP / UTP ATP_UTP->P2Y2 Activates ARC118925XX This compound ARC118925XX->P2Y2 Inhibits

Caption: P2Y2 Receptor Signaling Pathway.

Experimental_Workflow start Start: Hypothesize P2Y2 role in a specific cell line agonist Step 1: Stimulate with P2Y2 Agonist (e.g., UTP, 2-ThioUTP) start->agonist measure1 Step 2: Measure Cellular Response (e.g., Ca²⁺ flux, p-p38, Cell Viability) agonist->measure1 antagonist Step 3: Pre-treat with this compound measure1->antagonist agonist2 Step 4: Stimulate with P2Y2 Agonist antagonist->agonist2 measure2 Step 5: Measure Cellular Response agonist2->measure2 compare Step 6: Compare Responses (with and without this compound) measure2->compare conclusion Conclusion: Confirm or refute P2Y2 receptor's role compare->conclusion

Caption: Experimental Workflow for P2Y2 Role Confirmation.

Logical_Relationship cluster_premise Premise cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion premise1 P2Y2 Agonist (e.g., UTP) causes Response 'X' experiment Treatment with This compound + P2Y2 Agonist premise1->experiment premise2 This compound is a selective P2Y2 Antagonist premise2->experiment observation Response 'X' is significantly reduced or abolished experiment->observation conclusion Response 'X' is mediated by the P2Y2 Receptor observation->conclusion

Caption: Logic for P2Y2 Receptor Role Confirmation.

References

A Comparative Review of Selective P2Y2 Receptor Antagonists for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of selective P2Y2 receptor antagonists utilized in in vivo studies. The focus is on presenting experimental data, detailed methodologies, and the underlying signaling pathways to aid in the selection of appropriate research tools.

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and pain.[1][2] Its role in these conditions has made it an attractive target for therapeutic intervention. This guide focuses on the most prominent selective P2Y2 receptor antagonist, AR-C118925, providing a comprehensive overview of its characteristics and in vivo applications. While other purinergic receptor antagonists exist, such as MRS2578, it is important to note that MRS2578 is a selective antagonist for the P2Y6 receptor, with no significant activity at the P2Y2 receptor, and is therefore not included in this direct comparison.[1][3][4]

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events. Primarily coupled to Gq/11 proteins, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][4] The receptor can also couple to other G proteins, such as G12/13, to activate Rho/Rho kinase pathways, influencing cell migration. Furthermore, P2Y2 receptor activation can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), broadening its signaling repertoire.[1]

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 generates DAG Diacylglycerol (DAG) PLC->DAG generates Gq11->PLC activates ATP_UTP ATP / UTP ATP_UTP->P2Y2 binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) PKC->Downstream

P2Y2 Receptor Signaling Cascade.

Comparative Data of AR-C118925

The following tables summarize the available quantitative data for the selective P2Y2 receptor antagonist AR-C118925.

Table 1: In Vitro Potency and Selectivity of AR-C118925
ParameterSpeciesValueAssay TypeReference
pA2 Human37.2 nMCalcium Mobilization[5]
Human51.3 nMβ-arrestin Translocation[5]
IC50 Human87.9 nMUTP-induced Calcium Mobilization[6]
Selectivity Various>50-fold selective over other P2Y, P2X, and adenosine receptors (except P2X1 and P2X3 at ~1 µM)Various functional assays[5]
Table 2: Pharmacokinetic Properties of AR-C118925
ParameterSpeciesValueRoute of AdministrationReference
Metabolic Stability Human, MouseHighly stable in liver microsomesN/A[5]
Permeability N/AModerate in Caco-2 cellsN/A[5]
Oral Bioavailability N/ALikely limitedPeroral[5]
Table 3: In Vivo Efficacy of AR-C118925 in Cancer Models
Cancer ModelCell Line(s)Animal ModelKey FindingsReference
Oral Squamous Cell Carcinoma MOC2C57BL/6 MiceSystemic administration slowed tumor growth.[6]
Head and Neck Squamous Cell Carcinoma Cal27, FaDuN/A (Inferred from in vitro data)In vitro studies suggest potential for in vivo efficacy.[6]
Pancreatic Cancer AsPC-1Athymic nu/nu MiceReduced tumor growth.[7]
Panc02C57BL/6 MiceReduced tumor size and acted synergistically with gemcitabine to increase survival.[7]

Experimental Protocols for In Vivo Studies

Detailed experimental protocols are crucial for the replication and extension of in vivo research. Below are summaries of methodologies used in key studies investigating AR-C118925.

Syngeneic Mouse Model of Oral Cancer (MOC2)
  • Animal Model: C57BL/6 mice.[6]

  • Tumor Induction: MOC2 cells are injected subcutaneously into the flank of the mice. These cells are derived from a carcinogen-induced oral squamous cell carcinoma in a C57BL/6 mouse, making the model syngeneic and suitable for immunological studies.[8][9]

  • Antagonist Administration: While the full peer-reviewed article with the detailed protocol for AR-C118925 administration in the MOC2 model was not available in the search results, a related study using a P2Y2 receptor knockout in the same MOC2 model provides insight into the tumorigenesis assay. In that study, wild-type or P2Y2R-/- MOC2 cells were contralaterally implanted into C57BL/6 J and P2Y2R-/- mice, and tumors were excised and weighed at 28 days post-implantation.[6] For the pharmacological study, it is stated that systemic administration of AR-C118925 slowed tumor growth.[6] A separate study in a pancreatic cancer model administered AR-C118925 at 10 mg/kg every 5 days.[10]

  • Efficacy Evaluation: Tumor growth is monitored over time. In the knockout study, the primary endpoint was the excised tumor weight at the end of the experiment.[6]

Pancreatic Cancer Xenograft Models (AsPC-1 and Panc02)
  • Animal Models:

    • AsPC-1: Athymic nu/nu mice are used for this human pancreatic adenocarcinoma cell line xenograft.[7][8]

    • Panc02: C57BL/6 mice are used for this murine pancreatic ductal adenocarcinoma cell line, often in an orthotopic model.[7][11][12]

  • Tumor Induction:

    • AsPC-1 (Subcutaneous): AsPC-1 cells are injected subcutaneously into the flank of athymic nude mice.[9]

    • Panc02 (Orthotopic): Panc02 cells are injected into the pancreatic body of C57BL/6 mice to establish an orthotopic tumor.[7] In some protocols, cells are suspended in Matrigel to enhance tumor formation.[11]

  • Antagonist Administration: AR-C118925 was administered to the mice. While the specific route and schedule for the pancreatic cancer studies were not detailed in the available abstracts, a dosage of 10 mg/kg every 5 days has been used in other in vivo cancer studies with this compound.[7][10]

  • Efficacy Evaluation: Tumor growth is monitored, and in the Panc02 model, mouse survival was also a key endpoint, particularly in combination therapy studies with gemcitabine.[7]

General Experimental Workflow for In Vivo Antagonist Evaluation

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a P2Y2 receptor antagonist in a cancer model.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6, nu/nu mice) tumor_induction Tumor Induction (Subcutaneous or Orthotopic Injection of Cancer Cells) animal_model->tumor_induction randomization Randomize Animals into Control and Treatment Groups tumor_induction->randomization drug_admin Administer AR-C118925 (Define Dose, Route, Schedule) randomization->drug_admin control_admin Administer Vehicle Control randomization->control_admin tumor_measurement Monitor Tumor Growth (e.g., Caliper Measurements) drug_admin->tumor_measurement survival Monitor Survival drug_admin->survival control_admin->tumor_measurement control_admin->survival data_analysis Statistical Analysis of Tumor Growth and Survival Data tumor_measurement->data_analysis biomarkers Collect Tissues for Biomarker Analysis (optional) survival->biomarkers survival->data_analysis

Generalized In Vivo Workflow.

References

Safety Operating Guide

Proper Disposal of AR-C118925XX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of AR-C118925XX, a selective P2Y2 receptor antagonist. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with waste disposal regulations.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-resistant gloves, laboratory coats, and safety goggles, should be worn at all times when handling this compound. Ensure adequate ventilation in the work area to minimize inhalation exposure. In case of accidental contact or spillage, refer to the specific first-aid and cleanup measures outlined in the SDS.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound, including any contaminated materials, is as follows:

  • Waste Classification: this compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Containerization:

    • Collect waste this compound, in either solid or solution form, in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical properties of the compound and any solvents used.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, must also be disposed of as hazardous waste.

    • Place these contaminated materials in the same designated hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

    • The storage area should be well-ventilated.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet for this compound.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, extracted from available safety and technical data sheets. This information is crucial for risk assessment and safe handling.

PropertyValueSource
Molecular Weight537.59 g/mol [1][2][3]
Purity≥97%[3][4]
SolubilitySoluble to 100 mM in DMSO[3]
Storage Temperature (Powder)-20°C[2][3]
Storage of Stock Solutions1 year at -80°C in solvent; 1 month at -20°C in solvent[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste is_pure Pure Compound or Solution? assess_waste->is_pure is_contaminated Contaminated Materials? assess_waste->is_contaminated is_pure->is_contaminated No collect_hazardous Collect in Labeled Hazardous Waste Container is_pure->collect_hazardous Yes is_contaminated->collect_hazardous Yes store_securely Store Securely in Designated Area is_contaminated->store_securely No collect_hazardous->store_securely professional_disposal Arrange for Licensed Chemical Waste Disposal store_securely->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling AR-C118925XX

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of AR-C118925XX, a potent and selective P2Y2 receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Compound Properties and Storage

This compound is a selective and competitive antagonist for the P2Y2 receptor.[1][2][3] For optimal stability, the compound in its solid form and prepared stock solutions should be stored under specific conditions.

Parameter Value Source
Chemical Name 5-[[5-(2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-yl)-3,4-dihydro-2-oxo-4-thioxo-1(2H)-pyrimidinyl]methyl]-N-2H-tetrazol-5-yl-2-furancarboxamide[1]
Molecular Formula C28H23N7O3S[2][3]
Molecular Weight 537.59 g/mol [1][2][3][4]
CAS Number 216657-60-2[2][3][4]
Purity ≥97% (HPLC)[1][2][3]
Solubility Soluble to 100 mM in DMSO[1][2][3]
Powder Storage Store at -20°C for up to 3 years[4][5]
Stock Solution Storage Store in aliquots at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][5]

Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound was not located, standard laboratory safety protocols for handling potent small molecules should be strictly followed. The following PPE is mandatory when handling this compound in solid or solution form:

PPE Category Specific Requirements Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities of powder.To prevent inhalation of the compound.

Operational Plan: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a chemical fume hood.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.538 mg of the compound.

  • Solubilization: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed 0.538 mg, add 100 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

Disposal Plan

Dispose of all waste containing this compound in accordance with institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not dispose of this chemical down the drain.

  • Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist to the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] Activation of the P2Y2 receptor by agonists like ATP or UTP initiates a signaling cascade that leads to various cellular responses.[1][2][6] this compound blocks this activation.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_antagonist Antagonist Action cluster_cytoplasm Cytoplasm P2Y2R P2Y2 Receptor Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates ARC This compound ARC->P2Y2R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates CellularResponse Cellular Responses (e.g., Mucin Secretion, IL-6 Production) PKC->CellularResponse leads to ATP ATP / UTP (Agonist) ATP->P2Y2R binds & activates

Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Cells with This compound or Vehicle A->D B Culture Cells Expressing P2Y2 Receptor C Seed Cells in Assay Plates B->C C->D E Stimulate Cells with P2Y2 Agonist (e.g., ATP) D->E F Measure Cellular Response (e.g., Calcium Flux, Cytokine Release) E->F G Data Analysis (e.g., IC₅₀ Calculation) F->G

Caption: A typical in vitro experimental workflow for evaluating this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.